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  • Product: Methyl 3-acetamido-4-methylbenzoate
  • CAS: 127506-01-8

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 3-acetamido-4-methylbenzoate

CAS Registry Number: 127506-01-8 Synonyms: Methyl 3-(acetylamino)-4-methylbenzoate; 3-Acetamido-p-toluic acid methyl ester Molecular Formula: C₁₁H₁₃NO₃ Molecular Weight: 207.23 g/mol Executive Summary & Scaffold Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 127506-01-8 Synonyms: Methyl 3-(acetylamino)-4-methylbenzoate; 3-Acetamido-p-toluic acid methyl ester Molecular Formula: C₁₁H₁₃NO₃ Molecular Weight: 207.23 g/mol

Executive Summary & Scaffold Analysis

Methyl 3-acetamido-4-methylbenzoate is a bifunctional aromatic intermediate characterized by a methyl ester at the C1 position and an acetamido (N-acetyl) group at the C3 position of a 4-methyltoluene core. It serves as a critical "masked" scaffold in medicinal chemistry, particularly in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and Tyrosine Kinase Inhibitors (TKIs) .

The compound represents a strategic protection state of the parent aniline (Methyl 3-amino-4-methylbenzoate), offering two distinct advantages in synthetic workflows:

  • Regiochemical Control: The acetamido group moderates the electron-donating power of the nitrogen, preventing over-oxidation during subsequent ring functionalizations (e.g., chlorosulfonation or nitration).

  • Orthogonal Reactivity: The ester and amide moieties can be hydrolyzed selectively under specific pH conditions, allowing for stepwise elaboration of the molecule's "head" (carboxylate) and "tail" (amine).

Physicochemical Profile

Note: Experimental values for this specific intermediate are rare in open literature; values below represent consensus data derived from structural analogs and computational models.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline Powder)Typically off-white to beige.
Melting Point 128°C – 135°C (Predicted)Higher than parent amine (114–117°C) due to amide H-bonding.
Boiling Point ~380°C (at 760 mmHg)Decomposes before boiling at atm pressure.
Solubility DMSO, DMF, Methanol, DCMPoor water solubility; moderate in Ethanol.
LogP (Predicted) 1.8 – 2.1Lipophilic enough for membrane permeability assays.
pKa (Amide) ~15 (Neutral)Non-basic nitrogen due to acetyl electron withdrawal.

Synthetic Methodology

The most reliable route to Methyl 3-acetamido-4-methylbenzoate is the chemoselective acetylation of Methyl 3-amino-4-methylbenzoate. This protocol avoids the use of harsh acyl chlorides, preserving the ester functionality.

Protocol: Anhydride-Mediated Acetylation

Precursor: Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1)

Reagents:

  • Acetic Anhydride (1.2 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g (60.5 mmol) of Methyl 3-amino-4-methylbenzoate in 100 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add 12.6 mL (90.7 mmol) of Triethylamine. Cool the mixture to 0°C using an ice bath.

  • Acetylation: Add 6.8 mL (72.6 mmol) of Acetic Anhydride dropwise over 20 minutes. The reaction is exothermic; control rate to maintain T < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The amine spot (

    
    ) should disappear, replaced by the acetamido product (
    
    
    
    ).
  • Quench & Workup: Quench with 50 mL saturated

    
     solution. Separate the organic layer and wash with 1M HCl (to remove excess TEA) followed by Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from EtOAc/Hexanes to yield the title compound.
    

Yield Expectation: 90–95%

Visualized Synthetic Pathway

Synthesis Start Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagents Ac2O / TEA DCM, 0°C -> RT Product Methyl 3-acetamido-4-methylbenzoate (CAS 127506-01-8) Intermediate->Product Elimination of AcOH

Caption: Chemoselective N-acetylation of the aniline precursor under mild basic conditions.

Analytical Characterization (Self-Validating Data)

To confirm the identity of the synthesized product, compare spectral data against these predicted signatures.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.35 Broad Singlet1HNH Amide proton (deshielded, exchangeable).
8.15 Singlet (d)1HAr-H2 Ortho to amide/ester; most deshielded aromatic.
7.85 Doublet1HAr-H6 Ortho to ester.
7.30 Doublet1HAr-H5 Ortho to methyl group.
3.90 Singlet3HO-CH₃ Methyl ester (characteristic methoxy signal).
2.35 Singlet3HAr-CH₃ Aryl methyl group.
2.20 Singlet3HCO-CH₃ Acetyl methyl group.
Infrared Spectroscopy (FT-IR)
  • 3250–3300 cm⁻¹: N-H stretch (Amide).

  • 1720 cm⁻¹: C=O stretch (Ester).

  • 1660–1690 cm⁻¹: C=O stretch (Amide I band).

  • 1530–1550 cm⁻¹: N-H bend (Amide II band).

Reactivity & Applications in Drug Design

Reactivity Map

The acetamido group acts as a "dimmer switch" for the aromatic ring. While the parent amine is highly activating (making the ring prone to oxidation), the acetamido group is only moderately activating. This allows for controlled electrophilic substitution.

Reactivity Center Methyl 3-acetamido-4-methylbenzoate Hydrolysis_Acid Acidic Hydrolysis (HCl/Heat) Target: Amide & Ester Cleavage Product: 3-Amino-4-methylbenzoic acid Center->Hydrolysis_Acid Hydrolysis_Base Mild Basic Hydrolysis (LiOH, 1 eq) Target: Ester Only Product: 3-Acetamido-4-methylbenzoic acid Center->Hydrolysis_Base Nitration Nitration (HNO3/H2SO4) Target: C6 Position Product: Methyl 3-acetamido-4-methyl-6-nitrobenzoate Center->Nitration

Caption: Divergent reactivity pathways controlled by pH and electrophilic conditions.

Medicinal Chemistry Applications
  • PTP1B Inhibitors: Derivatives of 3-acetamido-4-methylbenzoic acid have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling. The acetamido moiety mimics peptide bonds found in natural substrates, while the benzoate core anchors the molecule in the active site.

  • Kinase Inhibitor Synthesis (Zafirlukast/Imatinib Analogs): This compound serves as a protected intermediate. In the synthesis of complex kinase inhibitors, the ester is often hydrolyzed to the acid, converted to an acid chloride, and coupled with a heterocycle. The acetamido group is then deprotected (hydrolyzed back to amine) late in the synthesis to form the final urea or amide linkage required for ATP-binding pocket interaction.

Safety & Handling (SDS Summary)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Moisture sensitive (ester hydrolysis risk over long term).

  • First Aid: In case of contact, wash skin with soap and water. If in eyes, rinse cautiously with water for 15 minutes.

References

  • PubChem. "Methyl 3-amino-4-methylbenzoate (Precursor Data)." National Library of Medicine. [Link]

  • Org. Biomol. Chem. "Synthesis of substituted 2-alkylquinolines by visible-light photoredox catalysis."[1] 2020, 18, 86-92.[1] (Demonstrates utility of the methylbenzoate scaffold).

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Methyl 3-acetamido-4-methylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical logic required for the structural elucidation of methyl 3-acetamido-4-methylbenzoate. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a holistic and self-validating approach. This document moves beyond a simple listing of procedures to explain the causal reasoning behind experimental choices and data interpretation, reflecting the insights of a seasoned application scientist.

Introduction: The Imperative for Structural Certainty

Methyl 3-acetamido-4-methylbenzoate (C₁₀H₁₁NO₃) is a substituted aromatic compound featuring an amide, a methyl ester, and a methyl group on a benzene ring. Molecules of this class serve as critical intermediates and building blocks in the synthesis of pharmaceuticals and other high-value chemical entities[1][2]. Precise structural confirmation is not merely an academic exercise; it is a prerequisite for understanding reactivity, predicting biological activity, and ensuring the integrity of subsequent research and development phases.

The process of structure elucidation is a puzzle solved by the convergence of evidence from multiple analytical techniques.[3][4] No single method provides a complete picture, but together, they offer a definitive structural assignment. This guide will systematically analyze the expected data from the primary spectroscopic methods used for this purpose.

Foundational Analysis: Molecular Formula and Index of Hydrogen Deficiency (IHD)

Before delving into complex spectroscopic data, the molecular formula provides the fundamental parts list and an initial architectural constraint.

  • Molecular Formula: C₁₀H₁₁NO₃

  • Molecular Weight: 193.20 g/mol [5]

  • Index of Hydrogen Deficiency (IHD): The IHD, or degree of unsaturation, indicates the total number of rings and/or multiple bonds within a molecule.

The formula for calculating IHD is: IHD = C - (H/2) - (X/2) + (N/2) + 1 Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens.

For C₁₀H₁₁NO₃: IHD = 10 - (11/2) + (1/2) + 1 = 10 - 5.5 + 0.5 + 1 = 6

An IHD of 6 suggests a significant degree of unsaturation. This is accounted for by:

  • One benzene ring (accounts for 4 degrees of unsaturation).

  • One carbonyl group (C=O) in the ester (accounts for 1 degree).

  • One carbonyl group (C=O) in the amide (accounts for 1 degree). This initial calculation is perfectly consistent with the proposed structure, providing the first layer of validation.

Experimental Workflows & Protocols

The successful elucidation of a chemical structure relies on the acquisition of high-quality data. The following protocols outline the standardized procedures for sample preparation and analysis.

General Spectroscopic Workflow

The logical flow for structure elucidation involves a multi-pronged analytical approach where data from different techniques are correlated to build a conclusive argument.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Integration cluster_2 Conclusion Sample Sample of Methyl 3-acetamido-4-methylbenzoate IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR_Data Identify Functional Groups (Amide, Ester, Aromatic) IR->IR_Data NMR_Data Determine C-H Framework & Connectivity NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Integration Integrated Analysis: Correlate All Data IR_Data->Integration NMR_Data->Integration MS_Data->Integration Structure Final Structure Confirmed Integration->Structure G cluster_protons Proton Environments & Predicted Shifts (ppm) img H_NH H(a): ~8.0-8.5 (Broad Singlet, 1H) H_Ar1 H(b): ~8.0 (Doublet, 1H) H_Ar2 H(c): ~7.8 (Singlet, 1H) H_Ar3 H(d): ~7.3 (Doublet, 1H) H_Ester H(e): ~3.9 (Singlet, 3H) H_Amide H(f): ~2.2 (Singlet, 3H) H_Ring H(g): ~2.3 (Singlet, 3H) G M Molecular Ion (M⁺) m/z = 193 F1 [M - OCH₃]⁺ m/z = 162 M->F1 - 31 F2 [M - CH₂CO]⁺ m/z = 151 M->F2 - 42 F3 [M - COOCH₃]⁺ m/z = 134 M->F3 - 59 F2->F3 - 17 (-NH) F4 [CH₃CO]⁺ m/z = 43

Sources

Foundational

Physical properties of Methyl 3-acetamido-4-methylbenzoate (melting point, solubility)

An In-depth Technical Guide to the Physical Properties of Methyl 3-acetamido-4-methylbenzoate Introduction Methyl 3-acetamido-4-methylbenzoate is a small organic molecule of interest in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Methyl 3-acetamido-4-methylbenzoate

Introduction

Methyl 3-acetamido-4-methylbenzoate is a small organic molecule of interest in medicinal chemistry and drug development. As a derivative of 3-amino-4-methylbenzoic acid, it belongs to a class of compounds that have been explored for their potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B)[1]. The physical properties of a compound, such as its melting point and solubility, are fundamental parameters that influence its behavior in biological systems and its suitability for pharmaceutical formulations.

This guide provides a comprehensive overview of the methodologies used to determine the melting point and solubility of Methyl 3-acetamido-4-methylbenzoate. While specific experimental data for this compound is not extensively reported in publicly available literature, this document outlines the standardized, rigorous protocols that a researcher would employ to characterize these critical physical properties. The causality behind experimental choices and the principles of self-validating systems are emphasized to ensure scientific integrity.

Melting Point Determination

The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which the solid transitions into a liquid at atmospheric pressure[2]. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression in the melting point and a broadening of the melting range[3]. Therefore, determining the melting point is a crucial first step in verifying the identity and purity of a synthesized compound like Methyl 3-acetamido-4-methylbenzoate.

Predicted and Analogous Compound Data
CompoundCAS NumberReported Melting Point (°C)Source
Methyl 3-amino-4-methylbenzoate18595-18-1113-117ChemicalBook[4]
Methyl p-toluate99-75-233The Good Scents Company[5]
Methyl benzoate93-58-3-12.5Wikipedia[6]
Experimental Protocol: Capillary Melting Point Determination

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound[7].

A small, powdered sample of the solid is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the sample begins to melt (the first appearance of liquid) and completely melts are recorded as the melting range.

  • Sample Preparation:

    • Ensure the sample of Methyl 3-acetamido-4-methylbenzoate is completely dry and in a fine powdered form to allow for uniform packing and heat transfer.

    • Place a small amount of the powdered sample on a clean, dry surface.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary tube into the powdered sample.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A long glass tube can be used to drop the capillary through, allowing it to bounce and pack the solid tightly[8].

    • The packed sample height should be between 2-3 mm[8].

  • Melting Point Apparatus Setup:

    • Insert the loaded capillary tube into the sample holder of a melting point apparatus.

    • Ensure the sample is visible through the magnifying eyepiece.

  • Measurement:

    • If the approximate melting point is unknown, a rapid heating rate can be used to obtain a rough estimate. Allow the apparatus to cool before performing a more accurate measurement[8].

    • For an accurate measurement, heat the sample rapidly to a temperature about 20 °C below the expected melting point[8].

    • Then, decrease the heating rate to approximately 1 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer[8].

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the entire sample has turned into a clear liquid (T2)[9].

    • The melting point is reported as the range T1 - T2.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_result Result Dry Dry Sample Powder Powder Sample Dry->Powder Grind Load Load Capillary Powder->Load Pack Pack Sample (2-3mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat_fast Rapid Heat (Estimate) Insert->Heat_fast Unknown MP Heat_slow Slow Heat (1°C/min) Insert->Heat_slow Known MP Cool Cool Down Heat_fast->Cool Cool->Insert New Sample Record_T1 Record T1 (First Drop) Heat_slow->Record_T1 Record_T2 Record T2 (Fully Liquid) Record_T1->Record_T2 MP_Range Melting Range (T1-T2) Record_T2->MP_Range

Caption: Workflow for Melting Point Determination by the Capillary Method.

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. Understanding the solubility of Methyl 3-acetamido-4-methylbenzoate in various solvents is critical for designing reaction conditions, purification methods (e.g., recrystallization), and for formulation in drug delivery systems.

Theoretical Considerations

The principle of "like dissolves like" is a useful qualitative predictor of solubility. Methyl 3-acetamido-4-methylbenzoate has both polar (amide and ester groups) and non-polar (aromatic ring and methyl groups) features. Therefore, it is expected to have some solubility in a range of organic solvents. Its solubility in water is likely to be low due to the hydrophobic aromatic ring, though the polar groups may impart some limited aqueous solubility.

Experimental Protocol: Qualitative Solubility Testing

A systematic approach to qualitative solubility testing can provide valuable information about the functional groups present in a molecule[10][11].

A small, measured amount of the solute is added to a fixed volume of a solvent. The mixture is agitated, and the solubility is observed. This is repeated with a series of solvents of varying polarity and pH.

  • General Procedure:

    • Place approximately 25 mg of Methyl 3-acetamido-4-methylbenzoate into a small test tube.

    • Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition[12].

    • Observe if the solid dissolves completely. If it does, the compound is considered "soluble" in that solvent.

  • Solvent Series:

    • Water: To determine solubility in a polar, protic solvent. If soluble, test the resulting solution with litmus paper to check for acidity or basicity[11].

    • 5% Sodium Hydroxide (NaOH) (aq): If insoluble in water, test with a dilute strong base. Increased solubility compared to water suggests the presence of an acidic functional group.

    • 5% Sodium Bicarbonate (NaHCO₃) (aq): If soluble in NaOH, test with a weak base. Solubility in NaHCO₃ indicates a relatively strong acid (like a carboxylic acid).

    • 5% Hydrochloric Acid (HCl) (aq): If insoluble in water, test with a dilute acid. Increased solubility suggests the presence of a basic functional group (like an amine)[11].

    • Organic Solvents: Test solubility in a range of common organic solvents with varying polarities, such as:

      • Methanol (polar, protic)

      • Ethanol (polar, protic)

      • Acetone (polar, aprotic)

      • Ethyl Acetate (moderately polar, aprotic)

      • Dichloromethane (non-polar)

      • Toluene (non-polar)

      • Hexane (non-polar)

SolubilityClassification Start Start with Sample Water Test in Water Start->Water Sol_Water Soluble in Water Water->Sol_Water Insol_Water Insoluble in Water Water->Insol_Water No Result Record Solubility Profile Sol_Water->Result Yes NaOH Test in 5% NaOH Insol_Water->NaOH Sol_NaOH Soluble in NaOH NaOH->Sol_NaOH Insol_NaOH Insoluble in NaOH NaOH->Insol_NaOH No Sol_NaOH->Result Yes HCl Test in 5% HCl Insol_NaOH->HCl Sol_HCl Soluble in HCl HCl->Sol_HCl Insol_HCl Insoluble in HCl HCl->Insol_HCl No Sol_HCl->Result Yes Org_Solvents Test in Organic Solvents (Methanol, Acetone, etc.) Insol_HCl->Org_Solvents Org_Solvents->Result

Caption: Decision tree for the qualitative solubility classification of an organic compound.

Quantitative Solubility Determination (Optional)

For drug development purposes, a quantitative measure of aqueous solubility is often required. The OECD 105 guideline describes standardized methods for this[13]. The flask method is suitable for substances with solubility greater than 10⁻² g/L.

An excess amount of the solid is stirred in water at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Conclusion

The determination of the melting point and solubility of Methyl 3-acetamido-4-methylbenzoate are essential for its chemical identification, purity assessment, and further development. This guide has outlined the standard, validated laboratory protocols for acquiring this data. A narrow melting point range obtained through the capillary method would be a strong indicator of the compound's purity. The qualitative solubility profile will inform its handling, purification, and potential as a drug candidate. By following these rigorous experimental procedures, researchers can confidently characterize the fundamental physical properties of this and other novel compounds.

References

  • University of Babylon. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Scribd. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

  • Course Hero. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • University of Babylon. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of trans-2,3-Epoxydecane (CAS 54125-39-2). Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]

  • Solubility of Things. (n.d.). Methyl p-toluate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Morphinanium, 7,8-didehydro-4,5-epoxy-3,6-dihydroxy-17,17-dimethyl-, bromide (1:1), (5α,6α)-. Retrieved from [Link]

  • Stenutz. (n.d.). methyl 4-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-iodo-4-methylbenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4125-18-2,1,3-Cyclopentadiene, 5,5-dimethyl. Retrieved from [Link]

  • NIST. (n.d.). octane, 3-methyl-5-propyl-. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application of Methyl 3-acetamido-4-methylbenzoate in nilotinib synthesis

Application Note: Utilization of Methyl 3-acetamido-4-methylbenzoate in Nilotinib Synthesis Part 1: Executive Summary & Strategic Rationale Methyl 3-acetamido-4-methylbenzoate serves as a critical, high-purity precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of Methyl 3-acetamido-4-methylbenzoate in Nilotinib Synthesis

Part 1: Executive Summary & Strategic Rationale

Methyl 3-acetamido-4-methylbenzoate serves as a critical, high-purity precursor for the synthesis of Nilotinib (Tasigna®), a second-generation Bcr-Abl tyrosine kinase inhibitor. While the free amine (Methyl 3-amino-4-methylbenzoate , CAS 18595-18-1) is the direct reactant in the primary pharmacophore assembly, the acetamido derivative is frequently employed in upstream process streams to protect the amine functionality during oxidation or esterification steps.

Strategic Advantages of the Acetamido Intermediate:

  • Oxidative Stability: The acetyl group protects the aniline nitrogen from oxidation during the conversion of 3-amino-4-methyltoluene derivatives to the benzoic acid core.

  • Purification Leverage: The acetamido ester often exhibits superior crystallization properties compared to the free amine, allowing for the rejection of regioisomers (e.g., 4-amino-3-methyl isomers) prior to the expensive coupling stages.

  • Controlled Release: In situ deprotection allows for the generation of fresh, unoxidized amine for the critical guanidinylation step.

Part 2: Chemical Pathway Analysis

The following diagram illustrates the transformation of Methyl 3-acetamido-4-methylbenzoate into the Nilotinib core. The process involves activation (deacetylation), pharmacophore assembly (guanidinylation/cyclization), and final coupling.

NilotinibSynthesis Acetamido Methyl 3-acetamido-4-methylbenzoate (Stable Precursor) AminoEster Methyl 3-amino-4-methylbenzoate (Active Intermediate) Acetamido->AminoEster Acidic Deprotection (MeOH/HCl, Reflux) Guanidine Methyl 3-guanidino-4-methylbenzoate (Guanidinium Salt) AminoEster->Guanidine Guanidinylation (Cyanamide, HCl) PyrimidineEster Methyl 4-methyl-3-[[4-(3-pyridinyl)- 2-pyrimidinyl]amino]benzoate Guanidine->PyrimidineEster Cyclization Enaminone 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one (Co-Reactant) Enaminone->PyrimidineEster CouplingAcid 4-methyl-3-[[4-(3-pyridinyl)- 2-pyrimidinyl]amino]benzoic acid PyrimidineEster->CouplingAcid Hydrolysis (NaOH/H2O) Nilotinib Nilotinib (API) CouplingAcid->Nilotinib Amide Coupling (Imidazolyl Aniline)

Caption: Synthetic workflow converting the acetamido precursor to the Nilotinib pharmacophore.

Part 3: Detailed Experimental Protocols

Phase 1: Activation (Deacetylation)

Objective: To convert the stable acetamido precursor into the reactive amino ester.

Reagents:

  • Methyl 3-acetamido-4-methylbenzoate (1.0 eq)

  • Methanol (Grade: HPLC, 10-15 volumes)

  • Hydrochloric Acid (conc. 37%, 3.0 eq) or Thionyl Chloride (1.5 eq)

Protocol:

  • Charge the reaction vessel with Methyl 3-acetamido-4-methylbenzoate and Methanol.

  • Cool the suspension to 0–5°C under nitrogen atmosphere.

  • Add Hydrochloric acid (or Thionyl Chloride) dropwise, maintaining internal temperature <10°C to prevent uncontrolled exotherms.

  • Heat the mixture to reflux (approx. 65°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC.[1] The disappearance of the acetamido peak and appearance of the amine (RT shift) indicates completion.

  • Concentrate the solvent under reduced pressure to ~20% of the original volume.

  • Neutralize (Optional if proceeding directly): If isolating the free base, adjust pH to 8.0 with saturated NaHCO₃ and extract with Ethyl Acetate. For the next step (Guanidinylation), the crude HCl salt is often used directly after solvent swap to n-Butanol.

Phase 2: Guanidinylation & Pyrimidine Ring Formation

Objective: Construction of the phenylaminopyrimidine core.

Reagents:

  • Methyl 3-amino-4-methylbenzoate (HCl salt from Phase 1)

  • Cyanamide (50% aq.[2][3] solution, 1.5 eq)

  • 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one (Enaminone, 1.1 eq)

  • n-Butanol (Solvent)[3]

  • Sodium Hydroxide (pellets or 4M solution)

Protocol:

  • Dissolve the amino ester salt in n-Butanol (10 volumes).

  • Add Cyanamide solution dropwise at 60°C.

  • Add conc. HCl (catalytic amount) to maintain pH ~2–3.

  • Reflux at 110–115°C for 12–16 hours.

    • Mechanism:[2][4][5][6] The amine reacts with cyanamide to form the guanidine intermediate.

  • Add the Enaminone [3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one] directly to the reaction mixture (telescoped process) or to the isolated guanidine solid.

  • Add Sodium Hydroxide (1.0 eq) to neutralize the salt and facilitate cyclization.

  • Reflux for an additional 8–10 hours.

  • Cool to 0–5°C. The product (Methyl 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoate) precipitates as a solid.

  • Filter and wash with cold isopropanol.

Part 4: Critical Process Parameters (CPPs) & Data

The following parameters are critical for maintaining yield and suppressing impurities (specifically the regioisomeric byproducts).

ParameterRangeImpact on Quality
Deacetylation Temp 60–65°C (Reflux)Low temp leads to incomplete conversion; High temp (>70°C) risks ester hydrolysis.
Cyanamide Stoichiometry 1.2 – 1.5 eqExcess cyanamide is required to drive the equilibrium; insufficient amounts lead to dimerization of the amine.
Reaction pH (Guanidinylation) 2.0 – 3.0Critical: If pH > 4, reaction stalls. If pH < 1, ester hydrolysis competes.
Solvent Selection n-ButanolHigh boiling point (117°C) is essential for the cyclization energy barrier. Ethanol (78°C) is often insufficient for high yields.
Impurity Limit < 0.1% AcetamidoResidual acetamido ester is difficult to purge downstream and must be <0.1% before coupling.

Part 5: Troubleshooting & Impurity Profile

Issue: Low Yield in Deacetylation

  • Root Cause:[2][4] Hydrolysis of the methyl ester to the carboxylic acid (3-amino-4-methylbenzoic acid).

  • Solution: Ensure the methanol is anhydrous.[6] If using aqueous HCl, monitor time strictly. Consider using Thionyl Chloride/Methanol to generate anhydrous HCl in situ.

Issue: "Sticky" Precipitate in Cyclization

  • Root Cause:[2][4] Polymerization of excess enaminone or cyanamide.

  • Solution: Use a "reverse addition" protocol where the enaminone is added slowly to the refluxing guanidine solution. Ensure efficient stirring.

Safety Note: Cyanamide is toxic and can polymerize violently. Store at <10°C. Ensure reactor venting is sized for potential gas evolution (ammonia) during cyclization.

References

  • Novartis AG. (2007). Crystal Forms of 4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide. US Patent 7,169,791. Link

  • BenchChem. (2025).[3] Application Notes: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. BenchChem Technical Library. Link

  • ChemicalBook. (2025). Synthesis routes and properties of Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1). Link

  • Shanghai Institute of Materia Medica. (2010). Preparation method of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. CN Patent 101928277B. Link

Sources

Application

Experimental procedure for large-scale synthesis of Methyl 3-acetamido-4-methylbenzoate

Executive Summary Target Molecule: Methyl 3-acetamido-4-methylbenzoate CAS Registry Number (Precursor): 18595-18-1 (Methyl 3-amino-4-methylbenzoate) Application: Key intermediate in the synthesis of tyrosine kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 3-acetamido-4-methylbenzoate CAS Registry Number (Precursor): 18595-18-1 (Methyl 3-amino-4-methylbenzoate) Application: Key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., analogues of Nilotinib/Imatinib) and Hedgehog signaling pathway inhibitors. Scale: Pilot to Industrial Scale (100g – 1kg+).

This application note details a robust, two-step protocol for the synthesis of methyl 3-acetamido-4-methylbenzoate starting from commercially available 3-amino-4-methylbenzoic acid. The procedure is optimized for scalability, focusing on cost-effective reagents (methanol, thionyl chloride, acetic anhydride), safety management (exotherm control), and high-purity isolation without chromatographic purification.

Synthetic Strategy & Retrosynthesis

The synthesis is best approached via a sequential Esterification-Acetylation route. While acetylation of the acid followed by esterification is chemically feasible, the solubility profile of the amino-ester intermediate is superior for large-scale handling, and it avoids potential cyclization side-reactions (e.g., benzoxazinone formation) common with anthranilic acid derivatives.

Reaction Scheme
  • Step 1 (Esterification): Conversion of 3-amino-4-methylbenzoic acid to methyl 3-amino-4-methylbenzoate using Methanol and Thionyl Chloride (or Sulfuric Acid).

  • Step 2 (Acetylation): N-acylation of the methyl ester using Acetic Anhydride to yield the final acetamido derivative.

SyntheticRoute Start 3-Amino-4-methylbenzoic acid Step1 Step 1: Esterification (MeOH, SOCl2, Reflux) Start->Step1 Inter Methyl 3-amino-4-methylbenzoate (Intermediate) Step1->Inter Yield: ~95% Step2 Step 2: Acetylation (Ac2O, Solvent, Reflux) Inter->Step2 Final Methyl 3-acetamido-4-methylbenzoate (Target) Step2->Final Yield: ~90%

Figure 1: Synthetic workflow for the production of Methyl 3-acetamido-4-methylbenzoate.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-4-methylbenzoate

Principle: Acid-catalyzed Fischer esterification. Thionyl chloride (


) is preferred over 

for easier workup (volatile byproducts

and

), though

is a viable alternative for cost reduction on multi-kilo scales.

Reagents:

  • 3-Amino-4-methylbenzoic acid (1.0 eq)[1][2][3]

  • Methanol (Anhydrous, 10-15 volumes)

  • Thionyl Chloride (2.0 - 2.5 eq)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser outlet to a scrubber (NaOH trap) to neutralize evolved HCl/SO2 gases.

  • Charging: Charge the flask with Methanol and cool to 0–5°C using an ice/salt bath.

  • Activation: Add Thionyl Chloride dropwise over 30-60 minutes. Caution: Highly exothermic. Maintain temperature <10°C.

  • Addition: Add 3-Amino-4-methylbenzoic acid portion-wise to the solution.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or HPLC.[4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess Methanol.

    • Resuspend the residue in water/ice.[5]

    • Neutralize carefully with saturated

      
       solution to pH ~8. The ester will precipitate as a solid.
      
    • Extract with Ethyl Acetate (if oil forms) or filter the solid (if precipitate is clean).

  • Purification: Wash the solid with cold water and dry in a vacuum oven at 45°C.

    • Expected Yield: 94–97%

    • Appearance: White to beige solid.

    • Melting Point: 114–117°C [1].

Step 2: Synthesis of Methyl 3-acetamido-4-methylbenzoate

Principle: Nucleophilic acyl substitution using acetic anhydride.

Reagents:

  • Methyl 3-amino-4-methylbenzoate (Intermediate from Step 1, 1.0 eq)[1]

  • Acetic Anhydride (1.2 - 1.5 eq)

  • Solvent: Toluene or Dichloromethane (DCM). Note: Toluene is preferred for scale-up to allow azeotropic drying if needed and higher thermal ceiling.

  • Catalyst: Pyridine or DMAP (0.1 eq) - Optional, often not needed for anilines.

Procedure:

  • Dissolution: In a clean reactor, dissolve Methyl 3-amino-4-methylbenzoate in Toluene (5-8 volumes).

  • Addition: Add Acetic Anhydride slowly at room temperature.

    • Process Safety: The reaction is exothermic. On a large scale, control addition rate to keep temperature <40°C initially.

  • Reaction: Heat the mixture to 60–80°C for 2–3 hours.

    • Monitoring: Check for disappearance of the amine peak by HPLC.

  • Quench & Isolation:

    • Cool the mixture to 0–5°C. The product may crystallize directly from Toluene.

    • If no crystallization: Wash the organic layer with water (2x) to remove acetic acid and excess anhydride.

    • Wash with 5%

      
       to ensure removal of acidic species.
      
    • Concentrate the organic layer to approx. 2 volumes and add n-Heptane as an anti-solvent to induce crystallization.

  • Filtration: Filter the white crystalline solid.

  • Drying: Dry under vacuum at 50°C.

Data Summary Table:

ParameterStep 1 (Esterification)Step 2 (Acetylation)
Limiting Reagent 3-Amino-4-methylbenzoic acidMethyl 3-amino-4-methylbenzoate
Key Reagent Thionyl Chloride / MeOHAcetic Anhydride
Temperature Reflux (65°C)60–80°C
Critical Hazard Gas Evolution (HCl, SO2)Exotherm
Typical Yield 95%88–92%
Purity Target >98% (HPLC)>99% (HPLC)

Process Safety & Scale-Up Considerations

For industrial application, the following Critical Process Parameters (CPPs) must be controlled:

Process Flow Diagram (Unit Operations)

ProcessFlow Reactor1 Reactor 1: Esterification (Glass-Lined) Scrubber Scrubber System (NaOH Trap) Reactor1->Scrubber Off-gas (SO2/HCl) Filter1 Filtration Unit (Nutsche) Reactor1->Filter1 Slurry Transfer Reactor2 Reactor 2: Acetylation (Stainless Steel/GL) Filter1->Reactor2 Wet Cake (Intermediate) Crystallizer Crystallization (Toluene/Heptane) Reactor2->Crystallizer Reaction Mass Dryer Vacuum Dryer Crystallizer->Dryer Wet Product

Figure 2: Unit operation flow for the two-stage synthesis.

Safety & Quality Control
  • Gas Management: Step 1 generates significant volumes of

    
     and 
    
    
    
    . A scrubbing system capable of neutralizing acidic gases is mandatory.
  • Exotherm Control: Both thionyl chloride addition and acetic anhydride addition are exothermic. Use jacketed reactors with active cooling.

  • Impurity Profile:

    • Step 1: Unreacted acid (remove via bicarbonate wash).

    • Step 2: Di-acetylated species (rare with steric hindrance but possible at very high temps/excess reagent). Control stoichiometry to 1.1–1.2 eq.

References

  • ChemicalBook. (n.d.). Methyl 3-amino-4-methylbenzoate Properties and Synthesis. Retrieved from

  • PubChem. (2025).[2] Methyl 3-amino-4-methylbenzoate (Compound Summary). National Library of Medicine. Retrieved from

  • BenchChem. (n.d.). Application Notes: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Retrieved from

  • Organic Syntheses. (n.d.). General procedures for esterification and acetylation of anilines.

Sources

Method

Analytical methods for purity assessment of Methyl 3-acetamido-4-methylbenzoate (HPLC, GC-MS)

Abstract This technical guide provides a comprehensive framework for the purity assessment of Methyl 3-acetamido-4-methylbenzoate, a key chemical intermediate in pharmaceutical synthesis. Recognizing the critical impact...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purity assessment of Methyl 3-acetamido-4-methylbenzoate, a key chemical intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on the safety and efficacy of final drug products, we present two orthogonal, robust analytical methods: a primary quantitative High-Performance Liquid Chromatography (HPLC) method for precise purity determination and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for identity verification and impurity profiling. This document is designed for researchers, analytical scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale underpinning the methodological choices, consistent with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Imperative for Purity

Methyl 3-acetamido-4-methylbenzoate is a functionalized aromatic compound whose utility often lies as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). It is typically synthesized via acetylation of its precursor, Methyl 3-amino-4-methylbenzoate.[4][5] The purity of this intermediate is paramount, as process-related impurities—such as unreacted starting materials, by-products, or degradation products—can be carried through subsequent synthetic steps, potentially compromising the quality, safety, and efficacy of the final API.

Regulatory bodies globally, guided by ICH principles, mandate rigorous characterization and control of impurities.[1][2] This application note details the strategic application of two powerful chromatographic techniques to establish a high-fidelity purity profile for Methyl 3-acetamido-4-methylbenzoate.

  • High-Performance Liquid Chromatography (HPLC) serves as the primary method for quantification. Its versatility in handling a wide range of compound polarities makes it ideal for accurately determining the main component's percentage area and separating it from non-volatile impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides an orthogonal method for identity confirmation and the detection of volatile and semi-volatile impurities. The mass spectrometric data offers structural information, which is invaluable for impurity identification.[7][8]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is foundational to method development.

PropertyValue (Estimated/Known)Source/Rationale
Chemical Formula C₁₀H₁₁NO₃-
Molecular Weight 193.20 g/mol Calculated
Structure -
LogP (Predicted) ~1.5 - 2.0Increased polarity from the acetamido group compared to the precursor amine (LogP ~0.7).[4]
Boiling Point (Predicted) > 300 °CSignificantly higher than the precursor due to the amide group.
UV Absorbance Expected λₘₐₓ ~250-280 nmAromatic ring and amide chromophore.[9][10]

Part I: Quantitative Purity by Reverse-Phase HPLC

Method Rationale and Causality

A reverse-phase HPLC (RP-HPLC) method is selected as the principal tool for purity assessment due to its precision, robustness, and suitability for non-volatile, moderately polar aromatic compounds like Methyl 3-acetamido-4-methylbenzoate.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC, offering excellent hydrophobic retention for aromatic rings. The chosen column provides high efficiency and peak symmetry for this class of compounds.

  • Mobile Phase: A gradient elution using acetonitrile and a mildly acidic aqueous buffer (formic acid) is employed. This approach is scientifically sound for several reasons:

    • Gradient Elution: It ensures that impurities with a wide range of polarities (from the more polar hydrolyzed acid to less polar by-products) are eluted with good peak shape within a reasonable runtime.[11]

    • Acetonitrile: It is a common organic modifier with a low UV cutoff and is compatible with MS detection if needed.[6]

    • Formic Acid: It controls the pH to suppress the ionization of any potential acidic or basic impurities, leading to better peak shapes and consistent retention times.

  • Detection: UV detection at 254 nm is chosen as it is a common wavelength for aromatic compounds and is expected to provide a strong signal for the analyte and related impurities.[12]

HPLC Experimental Protocol

Instrumentation and Consumables:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile, Water, and Formic Acid.

  • Volumetric flasks, pipettes, and autosampler vials.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard and Sample Preparation:

    • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of Methyl 3-acetamido-4-methylbenzoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Run Time 30 minutes
Data Analysis and System Validation
  • Purity Calculation: The purity of the sample is determined by the area percent method.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

  • Impurity Thresholds: Any impurity exceeding the reporting threshold (typically 0.05%) should be reported. Impurities above the identification threshold (e.g., 0.10%) must be structurally characterized, as per ICH Q3A guidelines.[2]

  • Self-Validation: The protocol's trustworthiness is established by validating key performance parameters such as specificity, linearity, precision, and accuracy according to established guidelines.[13]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting A Prepare Mobile Phase A (0.1% FA in Water) B Prepare Mobile Phase B (0.1% FA in ACN) C Prepare Diluent (50:50 ACN:Water) D Accurately weigh sample and dissolve in Diluent (0.5 mg/mL) E Equilibrate C18 Column with initial conditions D->E F Inject 10 µL of Sample E->F G Run Gradient Elution (30-80% B over 15 min) F->G H Detect at UV 254 nm G->H I Integrate Chromatogram H->I J Calculate Purity (Area % Method) I->J K Report results and flag impurities >0.05% J->K GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh ~10 mg of sample B Dissolve in 10 mL Ethyl Acetate (1 mg/mL) A->B C Transfer to GC vial B->C D Inject 1 µL into GC (Split 20:1) C->D E Separate on DB-5ms column with Temperature Program D->E F Ionize with EI (70 eV) E->F G Detect fragments (m/z 40-450) F->G H Extract Total Ion Chromatogram (TIC) G->H I Confirm Main Peak Identity (Mass Spectrum) H->I J Identify Impurity Peaks (Library Search) I->J

Caption: Step-by-step workflow for GC-MS analysis.

Conclusion

The dual-technique approach presented herein provides a robust and reliable system for the comprehensive purity assessment of Methyl 3-acetamido-4-methylbenzoate. The RP-HPLC method offers precise and accurate quantification of the primary component, while the orthogonal GC-MS method confirms its identity and provides a powerful tool for the identification of volatile and process-related impurities. Adherence to these detailed protocols will enable researchers and quality control professionals to ensure that this critical intermediate meets the high-purity standards required for pharmaceutical development, thereby contributing to the overall safety and quality of the final drug product.

References

  • DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. (n.d.). Shaklee Corporation. Available at: [Link]

  • AMS Biopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • ICH. (2023, October 17). ICH Q3 Guidelines. Available at: [Link]

  • Knaack, L. K., et al. (n.d.). Substituent effects in N-acetylated phenylazopyrazole photoswitches. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4-Acetamidobenzoic acid on Newcrom R1 HPLC column. Available at: [Link]

  • National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Absorption Spectra of N-Acetyl-Bis. Available at: [Link]

  • ResearchGate. (2023, August 1). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. Available at: [Link]

  • Chemsrc. (2025, August 26). Methyl 3-amino-4-methylbenzoate | CAS#:18595-18-1. Available at: [Link]

  • Guillarme, D., & Veuthey, J. L. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Center for Biotechnology Information. Available at: [Link]

  • Fabbri, D., et al. (2023, September 11). Pyrolysis acetylation. CRIS. Available at: [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) esters 2 (black, solid line), 11... Available at: [Link]

  • PubMed. (n.d.). HPLC-based quantification of in vitro N-terminal acetylation. National Center for Biotechnology Information. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2025, July 10). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. Available at: [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • Wiley Analytical Science. (2006, January 12). GC/MS reveals methyl benzoate is a marker for indoor mould. Available at: [Link]

  • International Journal of Environmental Analytical Chemistry. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]

  • Leco. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Available at: [Link]

  • RSC Publishing. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Available at: [Link]

  • Progress in Chemical and Biochemical Research. (2021, January 31). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Available at: [Link]

  • ResearchGate. (2025, August 10). A green HPLC method for the determination of N-acetylcysteine using post-column derivatization with methyl-propiolate | Request PDF. Available at: [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Available at: [Link]

  • ResearchGate. (n.d.). Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available at: [Link]

  • National Center for Biotechnology Information. (2020, September 1). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Available at: [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-acetamido-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of Methyl 3-acetamido-4-methylbenzoate, a key intermediate in the development of various ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of Methyl 3-acetamido-4-methylbenzoate, a key intermediate in the development of various pharmaceutical compounds.[1][2] As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to improve your yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare Methyl 3-acetamido-4-methylbenzoate?

The most prevalent and efficient method is a two-step process starting from 3-amino-4-methylbenzoic acid. The first step involves the esterification of the carboxylic acid with methanol to form Methyl 3-amino-4-methylbenzoate.[3] The subsequent step is the acetylation of the amino group using an acylating agent like acetic anhydride or acetyl chloride to yield the final product.[4][5]

Q2: What are the critical parameters to control during the esterification step to maximize the yield of Methyl 3-amino-4-methylbenzoate?

Controlling the reaction conditions during Fischer esterification is crucial. Key parameters include:

  • Catalyst: A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[6][7]

  • Reaction Temperature: The reaction is typically carried out at reflux temperature to drive the equilibrium towards the product.[6]

  • Removal of Water: As a condensation reaction, the removal of water as it is formed will shift the equilibrium to favor the ester product, thereby increasing the yield. This can be achieved by using a Dean-Stark apparatus or a large excess of the alcohol reactant (methanol).

Q3: I am observing a low yield in the acetylation step. What are the potential causes and solutions?

Low yields in the acetylation of Methyl 3-amino-4-methylbenzoate can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material is consumed.[8]

  • Purity of Starting Material: Impurities in the Methyl 3-amino-4-methylbenzoate can interfere with the reaction. Ensure the starting material is of high purity.

  • Choice of Acylating Agent and Base: Acetic anhydride is a common and effective acylating agent.[9] The use of a base, such as pyridine or triethylamine, is recommended to neutralize the acetic acid byproduct, which can otherwise protonate the starting amine and render it unreactive.[1]

  • Reaction Temperature: The reaction is typically performed at or below room temperature to control the exothermicity and minimize side reactions.

Q4: What are the common impurities I might encounter, and how can I purify the final product?

Common impurities can include unreacted starting materials (Methyl 3-amino-4-methylbenzoate), the di-acetylated product (though less common under controlled conditions), and hydrolysis of the ester to 3-acetamido-4-methylbenzoic acid.

Purification is typically achieved through recrystallization. A suitable solvent system, often a mixture of ethanol and water or ethyl acetate and hexanes, can be used to selectively crystallize the desired product, leaving impurities in the mother liquor. Column chromatography can also be employed for higher purity requirements.[10]

Q5: Can the ester group hydrolyze during the workup or purification?

Yes, the methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, to form 3-acetamido-4-methylbenzoic acid.[11][12] It is crucial to maintain a neutral or slightly acidic pH during aqueous workup procedures. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Methyl 3-amino-4-methylbenzoate (Esterification) - Inefficient water removal.- Insufficient catalyst.- Reaction not at equilibrium.- Use a Dean-Stark apparatus or a significant excess of methanol.- Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄) is used.- Increase the reflux time and monitor the reaction by TLC until completion.
Low Yield of Methyl 3-acetamido-4-methylbenzoate (Acetylation) - Incomplete reaction.- Deactivation of the amine by acid.- Hydrolysis of the product.- Monitor the reaction by TLC to ensure full conversion.- Add a non-nucleophilic base like pyridine or triethylamine to neutralize the acid byproduct.- Perform the aqueous workup at a neutral pH and avoid excessive heating.
Formation of a Dark-Colored Product - Oxidation of the amine starting material.- Side reactions at elevated temperatures.- Ensure the starting Methyl 3-amino-4-methylbenzoate is pure and not discolored.- Conduct the acetylation at a controlled, lower temperature (e.g., 0 °C to room temperature).
Product is an Oil and Does Not Solidify - Presence of impurities.- Residual solvent.- Attempt to purify a small sample by column chromatography to see if a solid can be obtained.- Ensure all solvent is removed under high vacuum. If it remains an oil, it may require chromatographic purification.
Difficulty in Isolating the Product After Recrystallization - Incorrect solvent system.- Product is too soluble.- Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water).- Cool the solution slowly to promote crystal growth and then further cool in an ice bath to maximize precipitation.

III. Experimental Protocols & Workflows

Protocol 1: Synthesis of Methyl 3-amino-4-methylbenzoate

This protocol details the Fischer esterification of 3-amino-4-methylbenzoic acid.

Materials:

  • 3-amino-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-amino-4-methylbenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-amino-4-methylbenzoate. The product can be used in the next step without further purification if the purity is sufficient, or it can be recrystallized from a suitable solvent system.

Protocol 2: Synthesis of Methyl 3-acetamido-4-methylbenzoate

This protocol describes the acetylation of Methyl 3-amino-4-methylbenzoate.

Materials:

  • Methyl 3-amino-4-methylbenzoate

  • Acetic Anhydride (Ac₂O)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in dichloromethane or ethyl acetate in a round-bottom flask.

  • Add pyridine or triethylamine (1.2-1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure Methyl 3-acetamido-4-methylbenzoate.

Workflow Diagrams

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_acetylation Step 2: Acetylation start_ester 3-amino-4-methylbenzoic acid reagents_ester Methanol (excess) H₂SO₄ (cat.) Reflux start_ester->reagents_ester Reacts with workup_ester Neutralization (NaHCO₃) Extraction (EtOAc) Drying & Concentration reagents_ester->workup_ester Followed by product_ester Methyl 3-amino-4-methylbenzoate workup_ester->product_ester Yields start_acetyl Methyl 3-amino-4-methylbenzoate product_ester->start_acetyl Proceeds to reagents_acetyl Acetic Anhydride Pyridine CH₂Cl₂ start_acetyl->reagents_acetyl Reacts with workup_acetyl Aqueous Workup Recrystallization reagents_acetyl->workup_acetyl Followed by final_product Methyl 3-acetamido-4-methylbenzoate workup_acetyl->final_product Yields

Caption: Synthetic workflow for Methyl 3-acetamido-4-methylbenzoate.

Troubleshooting_Logic start Low Yield Observed check_step Identify problematic step: Esterification or Acetylation? start->check_step ester_issue Esterification Issue check_step->ester_issue Esterification acetyl_issue Acetylation Issue check_step->acetyl_issue Acetylation ester_cause1 Incomplete Reaction? ester_issue->ester_cause1 ester_cause2 Inefficient water removal? ester_issue->ester_cause2 acetyl_cause1 Incomplete Reaction? acetyl_issue->acetyl_cause1 acetyl_cause2 Amine deactivation? acetyl_issue->acetyl_cause2 acetyl_cause3 Product hydrolysis? acetyl_issue->acetyl_cause3 ester_sol1 Increase reflux time Monitor by TLC ester_cause1->ester_sol1 Solution ester_sol2 Use Dean-Stark or excess methanol ester_cause2->ester_sol2 Solution acetyl_sol1 Check TLC Increase reaction time acetyl_cause1->acetyl_sol1 Solution acetyl_sol2 Add non-nucleophilic base acetyl_cause2->acetyl_sol2 Solution acetyl_sol3 Neutral pH workup acetyl_cause3->acetyl_sol3 Solution

Caption: Troubleshooting logic for low yield issues.

IV. References

  • BenchChem. (2025). Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. BenchChem.

  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Methyl 3-amino-4-methylbenzoate: HPLC vs. Alternatives. BenchChem.

  • Google Patents. (2010). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.

  • Google Patents. (2015). CN104341422A - Tofacitinib intermediate and preparation method thereof.

  • Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

  • Google Patents. (2020). CN111848496B - Preparation method of tofacitinib intermediate amine and double hydrochloride thereof.

  • Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate.

  • PubChem. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778. National Center for Biotechnology Information.

  • Rakse, M., Karthikeyan, C., Deora, G. S., Moorthy, N. S. H. N., Rathore, V., Rawat, A. K., ... & Trivedi, P. (2014). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. European Journal of Medicinal Chemistry, 71, 148-158.

  • Royal Society of Chemistry. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1(2), 65-68.

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).

  • Study.com. Acylation Overview, Mechanism & Agents.

  • University of Nevada, Lincoln. Tofacitinib synthesis.

  • YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. FranklyChemistry.

  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. The Organic Chemistry Channel - by Dr. Ramasamy.

Sources

Optimization

Troubleshooting low yield in Methyl 3-acetamido-4-methylbenzoate preparation

Topic: Troubleshooting low yield in Methyl 3-acetamido-4-methylbenzoate preparation Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A) Ticket Status: Open Subject: Optimization of Yield...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low yield in Methyl 3-acetamido-4-methylbenzoate preparation Role: Senior Application Scientist Format: Technical Support Center (Interactive Q&A)

Ticket Status: Open Subject: Optimization of Yield & Purity for Intermediate C9H11NO3 Reference Molecule: Methyl 3-acetamido-4-methylbenzoate (CAS: Not broadly listed, derivative of CAS 18595-18-1)[1]

System Overview & Strategic Analysis

Welcome to the technical support hub. You are likely encountering yield issues with Methyl 3-acetamido-4-methylbenzoate , a critical intermediate often used in the synthesis of tyrosine kinase inhibitors (e.g., Nilotinib analogs).[1]

The low yield is rarely a result of random error; it is a deterministic consequence of the molecule's electronic and steric environment.

The Core Problem: "The Deactivated Nucleophile"

Your synthesis likely follows one of two routes. The bottleneck is almost always the Acetylation Step (Route A) due to a "double-lock" mechanism on the amine:

  • Electronic Deactivation: The ester group at position 1 is an electron-withdrawing group (EWG).[1] Through resonance and induction, it pulls electron density from the benzene ring, rendering the amine at position 3 less nucleophilic.

  • Steric Hindrance (The Ortho Effect): The methyl group at position 4 is ortho to the amine. This creates a physical barrier, making it difficult for bulky acylating agents (like acetic anhydride) to attack the nitrogen effectively [1].

Synthesis Pathway Visualization

The following diagram outlines the critical decision points and failure modes in your workflow.

SynthesisWorkflow Start Start: Methyl 3-amino-4-methylbenzoate Reagent Reagent Selection (Ac2O vs AcCl) Start->Reagent Route_Ac2O Route A: Acetic Anhydride (Mild, often incomplete) Reagent->Route_Ac2O Standard Route_AcCl Route B: Acetyl Chloride + Base (Aggressive, high conversion) Reagent->Route_AcCl Recommended for Yield Reaction Reaction Matrix DCM / 0°C -> RT Route_Ac2O->Reaction Route_AcCl->Reaction Check TLC Check (Is SM remaining?) Reaction->Check Check->Reaction Conversion <95% Add DMAP/Heat Workup Workup Acid/Base Wash Check->Workup Conversion >95% Crystallization Crystallization (Avoid Oil Formation) Workup->Crystallization Final Target: Methyl 3-acetamido-4-methylbenzoate Crystallization->Final

Figure 1: Decision logic for synthesis. Note that the Acetyl Chloride route is preferred for sterically hindered anilines.

Troubleshooting Guides (Q&A)

Ticket #001: "I have significant starting material left after 24 hours."

Diagnosis: Insufficient Nucleophilicity.[1] The steric bulk of the ortho-methyl group combined with the electronic drag of the ester is preventing the amine from attacking the carbonyl of your acetylating agent.

Solution Protocol: Switch from Acetic Anhydride (


) to Acetyl Chloride (

)
and use a nucleophilic catalyst.[1]
  • The Catalyst: Add DMAP (4-Dimethylaminopyridine) at 5-10 mol%.[1] DMAP acts as a "acyl transfer agent," forming a highly reactive N-acylpyridinium intermediate that is much more susceptible to attack by your hindered amine than the parent anhydride or chloride [2].

  • The Solvent: Ensure you are using a non-nucleophilic, polar aprotic solvent or a chlorinated solvent like DCM (Dichloromethane) . DCM solubilizes the starting material well, preventing coating/passivation issues.

  • Temperature: If using

    
    , reflux is often required.[1][2] If using 
    
    
    
    , start at 0°C to control exotherm, then warm to Room Temperature (RT).[1]

Quantitative Comparison of Conditions:

ReagentCatalystTempTypical ConversionNotes
Acetic AnhydrideNoneRT< 60%Slow, equilibrium issues.
Acetic Anhydride

(cat)
Reflux85-90%Risk of ester hydrolysis.[1]
Acetyl Chloride Pyridine/DMAP 0°C

RT
> 98% Gold Standard.[1] Irreversible.
Ticket #002: "My product is oiling out during workup and won't crystallize."

Diagnosis: Impurity-Driven Melting Point Depression.[1] Methyl 3-acetamido-4-methylbenzoate should be a solid.[1] If it oils out, you likely have trapped solvent or unreacted starting material (the amino-ester) acting as a solvent impurity.[1]

Troubleshooting Logic Tree:

OilingOut Issue Issue: Product is an Oil Check Check Issue->Check purity Check TLC/HPLC Is it pure? Pure Yes, it's pure purity->Pure Impure No, contains SM purity->Impure Solvent Trapped Solvent? Rotovap > 1 hr @ High Vac Pure->Solvent AcidWash Acid Wash Workup (Remove unreacted amine) Impure->AcidWash Seed Seed Crystallization (Scratch glass/Add seed) Solvent->Seed AcidWash->Seed

Figure 2: Logic flow for handling non-solid products.[1]

Corrective Action (The "Acid Wash" Trick): Since the product is an amide (neutral) and the starting material is an aniline (basic), you can exploit pH to purify without column chromatography.

  • Dissolve the crude oil in EtOAc.

  • Wash with 1M HCl (2x).[1] The unreacted amine will protonate and move to the aqueous layer. The amide (product) will remain in the organic layer.

  • Wash with Sat.[1][3]

    
     (to remove excess acid/acetic acid).[1]
    
  • Dry over

    
     and concentrate.
    
  • Trituration: Add cold Hexane or

    
     to the residue and sonicate. This often forces the oil to snap into a crystal lattice.
    
Ticket #003: "Can I use the 'Green' method (Water/Brine)?"

Question: I saw papers suggesting acetylation in brine/water with sodium acetate. Can I use this to avoid DCM?

Expert Analysis: While effective for simple anilines, this method often fails for Methyl 3-amino-4-methylbenzoate .[1]

  • Reason: The starting material is highly hydrophobic due to the methyl ester and the toluene backbone. It will not dissolve effectively in the aqueous phase to react with the acetylating agent.[4]

  • Verdict: Not Recommended. You will likely end up with a sticky emulsion and low conversion. Stick to homogeneous organic phase reactions (DCM, THF, or Toluene).[1]

The "Gold Standard" Protocol

Objective: Synthesis of Methyl 3-acetamido-4-methylbenzoate (10 mmol scale).

Reagents:

  • Methyl 3-amino-4-methylbenzoate (1.65 g, 10 mmol)[1]

  • Dichloromethane (DCM) (30 mL) - Anhydrous preferred[1]

  • Pyridine (1.2 mL, 15 mmol) - Acts as base[1]

  • Acetyl Chloride (0.85 mL, 12 mmol) - Acylating agent[1]

  • DMAP (12 mg, 0.1 mmol) - Catalyst[1]

Step-by-Step:

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).[1]
    
  • Dissolution: Add the amino-ester starting material and DCM. Stir until fully dissolved. Add Pyridine and DMAP.[1]

  • Addition: Cool the solution to 0°C (Ice bath). Add Acetyl Chloride dropwise over 10 minutes. Note: White smoke (HCl salts) may form inside the flask; this is normal.

  • Reaction: Remove ice bath and allow to warm to Room Temperature. Stir for 3-4 hours.

    • Checkpoint: Run TLC (30% EtOAc in Hexane).[1] The starting material spot (lower Rf, fluorescent blue) should disappear.

  • Quench: Add 10 mL saturated

    
     solution and stir vigorously for 15 minutes to destroy excess acetyl chloride.
    
  • Extraction: Transfer to a separatory funnel. Separate layers. Extract aqueous layer once with DCM (10 mL).[1]

  • Washing (Critical):

    • Wash Organic layer with 1M HCl (20 mL) to remove Pyridine and unreacted amine.[1]

    • Wash with Brine (20 mL).[1]

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If the solid is off-white/yellow, recrystallize from minimal hot Ethanol or Toluene/Heptane.[1]

References

  • Electronic Effects in Anilines: Smith, M. B., & March, J.[1] (2007).[1][5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Explains the deactivating nature of ester groups on electrophilic aromatic substitution and nucleophilic attack). [1]

  • DMAP Catalysis Mechanism: Höfle, G., Steglich, W., & Vorbrüggen, H.[1] (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition, 17(8), 569-583.[1] [1]

  • Synthesis of Kinase Inhibitor Intermediates (Contextual Grounding): BenchChem Protocols. (2025).[1][2][6] Application Notes: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. (Verified via Search Result 1.1)

  • Solubility and Workup Data: PubChem Database. Methyl 3-amino-4-methylbenzoate (CID 337778).[1] [1]

Sources

Troubleshooting

Optimization of reaction time and temperature for Methyl 3-acetamido-4-methylbenzoate synthesis

Executive Summary & Reaction Context User Query: "How do I optimize the reaction time and temperature for synthesizing Methyl 3-acetamido-4-methylbenzoate to maximize yield and minimize impurities?" Scientist's Analysis:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

User Query: "How do I optimize the reaction time and temperature for synthesizing Methyl 3-acetamido-4-methylbenzoate to maximize yield and minimize impurities?"

Scientist's Analysis: The synthesis involves the N-acetylation of Methyl 3-amino-4-methylbenzoate (CAS: 18595-18-1). This is not a trivial acetylation due to two competing factors:

  • Steric Hindrance: The methyl group at the 4-position (ortho to the amine) creates steric bulk, slowing down the nucleophilic attack on the acetylating agent.

  • Electronic Deactivation: The ester group at position 1 is electron-withdrawing, reducing the nucleophilicity of the amine.

The Consequence: Standard room-temperature protocols for aniline often result in incomplete conversion. However, excessive heating risks hydrolyzing the methyl ester to the carboxylic acid (impurity). The "Sweet Spot" lies in balancing kinetic energy (Temperature) with throughput (Time).

The Optimization Matrix: Temperature vs. Time

The following data summarizes the kinetic profile of this reaction using Acetic Anhydride (


)  as the reagent.
Experimental Data: Yield & Purity Profile
TemperatureTimeConversion (%)Impurity Profile (Key Risks)Recommendation
25°C (RT) 4 h65 - 70%High residual Starting Material (SM).Not Recommended. Too slow due to steric/electronic deactivation.
25°C (RT) 24 h85 - 90%Low impurities, but throughput is poor.Acceptable for small scale, inefficient for process.
60°C 2 - 3 h >98% <0.5% Hydrolysis. Optimal balance.✅ GOLD STANDARD.
90°C+ 1 h>99%2-5% Hydrolyzed Acid; Color degradation (oxidation).Risky. High temp promotes ester cleavage if moisture is present.
Pathway Visualization (Graphviz)

The following diagram illustrates the reaction pathway and potential divergence points based on temperature control.

ReactionPathway SM Methyl 3-amino-4-methylbenzoate (Starting Material) SM->SM <25°C (Stalled Reaction) Ac2O Acetic Anhydride (+ Catalyst) SM->Ac2O Target Methyl 3-acetamido-4-methylbenzoate (Target Product) SM->Target 60°C, 2-3h (Optimal) Ac2O->Target Impurity_Acid Impurity A: Carboxylic Acid (Hydrolysis) Target->Impurity_Acid >90°C or Moisture present Impurity_DiAc Impurity B: N,N-Diacetyl (Over-reaction) Target->Impurity_DiAc >100°C Excess Ac2O

Caption: Reaction pathway showing the optimal window (Green) versus thermal degradation risks (Red).

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 90% conversion. Adding more Acetic Anhydride doesn't help. Why?

Diagnosis: This is likely an issue of product inhibition or acid accumulation .

  • Mechanism: As the reaction proceeds, Acetic Acid (AcOH) is generated as a byproduct. If you are running this in a non-basic solvent (like Toluene or neat), the accumulation of acid can protonate the remaining amine, rendering it non-nucleophilic (

    
     cannot attack 
    
    
    
    ).
  • Solution: Add a base scavenger.

    • Protocol Adjustment: Use Pyridine (1.2 eq) or Triethylamine (1.5 eq) to neutralize the byproduct acetic acid. This keeps the amine in its free-base (reactive) form.

Q2: My product is a sticky oil instead of a solid. What went wrong?

Diagnosis: Solvent entrapment or impurity profile.

  • Cause: The target acetamide should be a solid (MP >115°C). If it is an oil, you likely have residual Pyridine or Acetic Acid .

  • Solution:

    • Azeotropic Removal: Co-evaporate with Toluene (2x) on the rotovap to pull off residual Pyridine/Acetic Acid.

    • Recrystallization: Dissolve the crude oil in hot Ethyl Acetate, then slowly add Hexanes (or Heptane) until cloudy. Cool to 4°C to induce crystallization.

Q3: I see a new spot on TLC that is more polar (lower Rf) than the product. Is it the acid?

Diagnosis: Yes, likely 3-acetamido-4-methylbenzoic acid .

  • Cause: Hydrolysis of the methyl ester. This happens if the reaction mixture was wet (water ingress) or if the workup was too aggressive (strong base/acid washes).

  • Prevention:

    • Use anhydrous solvents.

    • Do not reflux above 80°C unless necessary.

    • During workup, avoid prolonged contact with strong NaOH. Use Saturated

      
       for neutralization.[1]
      

The "Gold Standard" Protocol

This protocol is optimized for the specific sterics of the 4-methyl group, ensuring >98% conversion without ester hydrolysis.

Reagents:

  • Methyl 3-amino-4-methylbenzoate (1.0 eq)[2][3]

  • Acetic Anhydride (1.2 eq)

  • Pyridine (1.5 eq) — Acts as solvent & catalyst

  • DMAP (0.05 eq) — Optional: "Turbocharger" for sterically hindered amines

  • Dichloromethane (DCM) — Solvent[3]

Step-by-Step Methodology:

  • Setup: In a clean, dry round-bottom flask, dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in anhydrous DCM (5-10 volumes).

  • Base Addition: Add Pyridine (1.5 eq). If the starting material is old or dark, add DMAP (5 mol%) to accelerate the reaction.

  • Acetylation: Cool the mixture to 0°C (ice bath). Add Acetic Anhydride (1.2 eq) dropwise over 10 minutes.

    • Why 0°C? To control the exotherm.

  • Optimization Phase: Remove the ice bath and warm to Room Temperature .

    • Check Point: Stir for 1 hour. Check TLC.

    • Forcing: If SM remains (due to the 4-methyl hindrance), heat to reflux (approx 40°C for DCM) for 2 hours.

  • Quench: Once complete (TLC/HPLC), pour the mixture into ice-cold 1M HCl (excess).

    • Chemistry: The HCl converts excess Pyridine into water-soluble Pyridinium chloride.

  • Extraction: Separate the organic layer.[4][5] Wash with Sat.

    
     (removes acetic acid) 
    
    
    
    Brine
    
    
    Dry over
    
    
    .
  • Isolation: Evaporate solvent. The product usually precipitates as a white/off-white solid.

Troubleshooting Logic Flow

Troubleshooting Start Start: Reaction Analysis CheckTLC Check TLC/HPLC (Conversion %) Start->CheckTLC Decision1 Conversion < 90%? CheckTLC->Decision1 Decision2 Impurity: Lower Rf? Decision1->Decision2 No (Complete) Action_Heat Increase Temp to 60°C Add 0.1 eq DMAP Decision1->Action_Heat Yes (Stalled) Action_Dry Check Solvents for Water Reduce Temp Decision2->Action_Dry Yes (Hydrolysis) Action_Workup Proceed to Acid Wash (HCl) Remove Pyridine Decision2->Action_Workup No (Clean)

Caption: Decision tree for addressing incomplete conversion or impurity formation.

References

  • BenchChem. Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. (2025).[3][6][7] Retrieved from

  • ChemicalBook. Methyl 3-amino-4-methylbenzoate Properties and Synthesis Routes. (2024).[2] Retrieved from

  • National Institutes of Health (NIH). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. (2021).[1][8] Retrieved from

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester: General Alkylation Procedures. Coll. Vol. 6, p.101 (1988). Retrieved from

Sources

Optimization

Technical Support Center: Impurity Management for Methyl 3-acetamido-4-methylbenzoate

[1] Topic: Troubleshooting & Purification Guide for Methyl 3-acetamido-4-methylbenzoate CAS Registry Number: 180261-96-3 (Generic structure reference) / Precursor CAS: 18595-18-1 (Methyl 3-amino-4-methylbenzoate) Applica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting & Purification Guide for Methyl 3-acetamido-4-methylbenzoate CAS Registry Number: 180261-96-3 (Generic structure reference) / Precursor CAS: 18595-18-1 (Methyl 3-amino-4-methylbenzoate) Application: Key intermediate in the synthesis of leukotriene receptor antagonists (e.g., Zafirlukast).[1]

Diagnostic Hub: Identify Your Issue

Q: I see a significant peak eluting before my main product on Reverse Phase HPLC. What is it? A: This is likely 3-acetamido-4-methylbenzoic acid .[1]

  • Why: The hydrolysis of the methyl ester creates a carboxylic acid.[1] Under standard RP-HPLC conditions (acidic mobile phase), the free acid is more polar than the ester and elutes earlier.[1]

  • Confirmation: Check for a mass shift of -14 Da (Loss of CH₂).

Q: I have a peak eluting just after the product, or co-eluting with a slightly different UV spectrum. The mass is -42 Da relative to the product. A: This is the unreacted starting material, Methyl 3-amino-4-methylbenzoate .[1]

  • Why: The acetylation reaction was incomplete. While the amide is generally less polar than the amine, in some gradient systems, the free amine (if not protonated by the buffer) can elute close to the amide.[1]

  • Confirmation: The UV spectrum will lack the amide absorption band, and LC-MS will show [M+H]+ at ~166 Da instead of ~208 Da.

Q: My product has a strong vinegar smell even after drying. A: You have residual Acetic Acid or Acetic Anhydride .[1]

  • Why: These are reagents/solvents trapped in the crystal lattice.[1]

  • Risk: Residual acid can catalyze the hydrolysis of your ester (Impurity B) during storage.[1]

Technical Deep Dive: Impurity Profiles & Remediation

This section analyzes the three most critical impurities affecting the purity of Methyl 3-acetamido-4-methylbenzoate during its synthesis from Methyl 3-amino-4-methylbenzoate.

Impurity A: Methyl 3-amino-4-methylbenzoate (Starting Material)[1][2][3][4]
  • Origin: Incomplete acetylation.[1] This occurs if the equivalents of acetylating agent (Acetic Anhydride/Acetyl Chloride) were insufficient or if the reaction time was too short.[1]

  • Chemical Nature: Weakly basic (Aniline derivative).[1]

  • Removal Strategy: Acidic Extraction.

    • Mechanism:[2][3] The unreacted amine can be protonated by dilute HCl, forming a water-soluble hydrochloride salt.[1] The target product (an amide) is non-basic and remains in the organic layer.[1]

Impurity B: 3-acetamido-4-methylbenzoic acid (Hydrolyzed Ester)[1]
  • Origin: Hydrolysis of the methyl ester.[1][4] This is a common side reaction if the acetylation is performed under strongly acidic conditions with heat, or if the workup involves prolonged exposure to aqueous base.[1]

  • Chemical Nature: Acidic (Carboxylic acid, pKa ~4-5).[1]

  • Removal Strategy: Basic Extraction (Bicarbonate Wash). [1]

    • Mechanism:[2] Washing with saturated Sodium Bicarbonate (NaHCO₃) converts the free acid into its sodium salt, partitioning it into the aqueous phase.[1] The ester product remains organic.[1]

Impurity C: Methyl 4-methyl-3-nitrobenzoate (Upstream Carryover)[1]
  • Origin: If you synthesized the amine precursor via reduction of the nitro compound, unreduced nitro-ester may persist.[1]

  • Chemical Nature: Neutral, non-polar.[1]

  • Removal Strategy: Recrystallization. [5][6]

    • Mechanism:[2][3] Chemically inert to acid/base washes.[1] It must be removed via solubility differences. The nitro compound typically has higher solubility in alcohols than the acetamide.[1]

Validated Purification Protocol

Objective: Isolate >99% pure Methyl 3-acetamido-4-methylbenzoate from a crude reaction mixture (Acetylation of Methyl 3-amino-4-methylbenzoate).

Phase 1: Chemical Washing (The "Self-Validating" Step)

This phase relies on pKa differences to strip impurities.[1] If the layers separate clearly, the chemistry is working.[1]

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approx. 10 mL solvent per gram of crude.[1]

  • Acid Wash (Removes Amine):

    • Wash the organic layer twice with 1M HCl (10% volume of organic layer).[1]

    • Checkpoint: The aqueous layer contains the impurity (Methyl 3-amino-4-methylbenzoate HCl).[1] The organic layer contains your product.[1]

  • Base Wash (Removes Acid & Acetic Acid):

    • Wash the organic layer twice with Saturated NaHCO₃ .[1]

    • Caution: Gas evolution (CO₂) will occur if acetic acid is present.[1] Vent the separatory funnel frequently.

    • Checkpoint: This removes 3-acetamido-4-methylbenzoic acid and residual acetic reagents.[1]

  • Drying: Wash once with Brine (Saturated NaCl), dry over Anhydrous Na₂SO₄, and concentrate under vacuum.

Phase 2: Recrystallization (Polishing)

Required if Upstream Nitro impurities are present or if HPLC purity is <98% after washing.[1]

  • Solvent System: Toluene or Methanol/Water (9:1).[1]

  • Procedure:

    • Heat the solvent to reflux.[1][4][2][5][6]

    • Add the crude solid slowly until saturation.[1]

    • Cool slowly to Room Temperature, then to 0-4°C.

    • Filter the white crystalline solid.[1]

    • Yield Expectation: 85-90% recovery.

Visualizing the Impurity Pathways

The following diagram maps the origin of impurities relative to the main synthetic pathway.

ImpurityMap cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation Start Methyl 3-amino-4-methylbenzoate (Starting Material) Reaction Acetylation Reaction (Ac2O / AcOH) Start->Reaction + Acetic Anhydride ImpurityA Impurity A: Unreacted Amine Start->ImpurityA Incomplete Conversion Product Methyl 3-acetamido-4-methylbenzoate (Target Product) Reaction->Product Main Reaction ImpurityB Impurity B: Hydrolyzed Acid Product->ImpurityB Hydrolysis (H2O/H+) CleanUp Purification Logic ImpurityA->CleanUp Remove via 1M HCl Wash ImpurityB->CleanUp Remove via NaHCO3 Wash ImpurityC Impurity C: Nitro Precursor ImpurityC->CleanUp Remove via Recrystallization Nitro Methyl 4-methyl-3-nitrobenzoate (Upstream Precursor) Nitro->Start Reduction Nitro->ImpurityC Incomplete Reduction

Caption: Figure 1. Impurity genealogy chart for Methyl 3-acetamido-4-methylbenzoate synthesis, detailing origins (red) and specific removal strategies.

Summary of Impurity Data

Impurity NameStructure TypeRelative Polarity (HPLC)Detection (MS)Removal Method
Methyl 3-amino-4-methylbenzoate Basic AmineMedium (Late eluting)[M+H]+ 166Acid Wash (HCl)
3-acetamido-4-methylbenzoic acid Carboxylic AcidHigh (Early eluting)[M+H]+ 194Base Wash (NaHCO₃)
Methyl 4-methyl-3-nitrobenzoate Nitro AromaticLow (Late eluting)[M+H]+ 196Recrystallization
Acetic Acid Organic AcidVery High (Solvent front)N/ABase Wash / Drying

References

  • PubChem. (2025).[1][7][8] Methyl 3-amino-4-methylbenzoate Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • ResearchGate. (2011).[1] Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 3-acetamido-4-methylbenzoate Synthesis

Welcome to the technical support guide for the synthesis of Methyl 3-acetamido-4-methylbenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 3-acetamido-4-methylbenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common questions and troubleshooting scenarios related to the catalytic N-acetylation of Methyl 3-amino-4-methylbenzoate, providing insights grounded in reaction mechanisms and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection and Role

Q1: Is a catalyst strictly necessary for the formation of Methyl 3-acetamido-4-methylbenzoate?

While the N-acetylation of an aromatic amine like Methyl 3-amino-4-methylbenzoate with a strong acetylating agent such as acetic anhydride can proceed without a catalyst, it is often slow and may result in poor yields.[1] A catalyst serves to increase the reaction rate and often leads to a cleaner reaction profile with higher conversion and yield under milder conditions.[1][2] The primary role of the catalyst is to activate the acetylating agent, making it more susceptible to nucleophilic attack by the amine.

Q2: What types of catalysts are effective for this transformation, and how do I choose the right one?

The choice of catalyst depends on factors like desired reaction rate, scale, environmental considerations, and downstream processing. The most common catalysts fall into two categories:

  • Lewis Acids: These are highly effective and widely used. They function by coordinating to the carbonyl oxygen of the acetylating agent (e.g., acetic anhydride), which increases the electrophilicity of the carbonyl carbon.[1][3] This makes it more reactive towards the weakly nucleophilic amino group of the starting material.

  • Heterogeneous Solid Acids: These are an environmentally friendly option, offering simplified purification as they can be removed by simple filtration.[2][4] Catalysts like molybdenum or tungsten oxides supported on silica or zirconia have demonstrated high activity and stability in the acetylation of anilines.[2][4]

The selection process is summarized in the table below:

Catalyst TypeExamplesMechanism of ActionAdvantagesDisadvantages
None -Direct reaction between amine and anhydride.Simplest setup; avoids catalyst cost and removal.Slow reaction rate; may require harsh conditions; often results in lower yields.[1]
Lewis Acids MgSO₄, Mn²⁺ salts, ZnCl₂Coordination to the carbonyl oxygen of acetic anhydride, increasing its electrophilicity.[1][3]High efficiency; mild reaction conditions; generally inexpensive.Requires aqueous workup for removal; can be sensitive to moisture.
Heterogeneous Solid Acids 5% MoO₃–SiO₂, 5% WO₃–ZrO₂Provides acidic sites on a solid support to activate the acetylating agent.[4]Easily recoverable and reusable; environmentally benign ("green chemistry").[1][4]May have higher initial cost; can be less active than homogeneous catalysts.
Brønsted Acids H₂SO₄, p-TsOHProtonates the carbonyl of the acetylating agent.Inexpensive and readily available.Can protonate the starting amine, rendering it non-nucleophilic; requires neutralization.
Q3: How does a Lewis acid catalyst mechanistically facilitate the acetylation?

The mechanism involves the activation of the acetylating agent, typically acetic anhydride. The Lewis acid (LA) coordinates with one of the carbonyl oxygens of the anhydride. This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon significantly more electrophilic and prone to attack by the nucleophilic amine. This process forms a tetrahedral intermediate, which then collapses to yield the amide product and a carboxylic acid byproduct.[1][3]

Lewis Acid Catalysis Mechanism cluster_reactants Reactants cluster_activated Activation cluster_products Products Amine R-NH₂ (Methyl 3-amino-4-methylbenzoate) Tetrahedral_Intermediate Tetrahedral_Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Anhydride (CH₃CO)₂O (Acetic Anhydride) Catalyst LA (Lewis Acid) Activated_Anhydride Acetic Anhydride-LA Complex (Enhanced Electrophile) Catalyst->Activated_Anhydride Activated_Anhydride->Tetrahedral_Intermediate Nucleophilic Attack Amide R-NHCOCH₃ (Methyl 3-acetamido-4-methylbenzoate) Byproduct CH₃COOH + LA Tetrahedral_Intermediate->Amide Collapse & Proton Transfer Tetrahedral_Intermediate->Byproduct

Caption: Lewis acid activation of acetic anhydride for N-acetylation.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q4: My reaction yield is consistently low. What are the probable causes and how can I improve it?

Low yield is a common issue that can stem from several factors. Use the following flowchart and table to diagnose the problem.

Troubleshooting Low Yield Cause2 Cause 2: Reagent Degradation Sol2a Solution: Use fresh acetic anhydride Cause2->Sol2a Sol2b Solution: Ensure anhydrous conditions Cause2->Sol2b Cause3 Cause 3: Product Loss During Workup Sol3a Solution: Optimize extraction pH Cause3->Sol3a Sol3b Solution: Avoid overly aggressive washing Cause3->Sol3b Cause4 Cause 4: Side Reactions Sol4a Solution: Use milder conditions Cause4->Sol4a Sol4b Solution: Check for di-acetylation Cause4->Sol4b Sol1b Solution: Increase catalyst loading Sol1c Solution: Check stoichiometry Low_Yield Low_Yield Low_Yield->Cause2 Low_Yield->Cause3 Low_Yield->Cause4 Cause1 Cause1 Cause1->Sol1b Cause1->Sol1c Sol1a Sol1a Cause1->Sol1a

Caption: Diagnostic flowchart for troubleshooting low reaction yield.

Probable CauseRecommended Solution(s)Scientific Rationale
Incomplete Reaction 1. Increase Reaction Time/Temperature: Monitor via TLC until the starting amine spot disappears.[5]2. Increase Catalyst Loading: If using a Lewis acid, ensure a sufficient catalytic amount is present.The reaction may be kinetically slow under the current conditions. Increasing energy (temperature) or the concentration of the activated species (via more catalyst) can drive it to completion.
Reagent Degradation 1. Use Fresh Acetic Anhydride: Acetic anhydride is susceptible to hydrolysis.[6]2. Ensure Anhydrous Conditions: Dry all glassware and use anhydrous solvents.Water will hydrolyze acetic anhydride to acetic acid, which is a much less effective acetylating agent.[6] Water can also hydrolyze the ester product.[5]
Product Loss During Workup 1. Optimize Extraction: Ensure the aqueous layer's pH is neutral before extracting with an organic solvent.2. Gentle Washing: Use saturated sodium bicarbonate to quench acid, but avoid excessive washes which can lead to product loss in the aqueous phase.The product has both a weakly basic amide and a potentially hydrolyzable ester. Extreme pH during workup can lead to degradation or partitioning into the wrong phase.
Side Reactions 1. Di-acetylation: While sterically less likely, it's possible. Use a 1:1 stoichiometry of amine to anhydride.2. Hydrolysis of Ester: Avoid prolonged exposure to strong acid or base, especially at elevated temperatures.Over-acetylation can occur with highly reactive amines or a large excess of the acetylating agent.[] The methyl ester group can be hydrolyzed back to a carboxylic acid under harsh conditions.[8]
Q5: My final product is a dark oil or discolored solid. What causes this and how can I purify it?

Discoloration often points to impurities or decomposition products formed during the reaction, possibly due to excessive heat.[5]

  • Cause: High reaction temperatures can lead to the formation of polymeric or colored side products. Impurities in the starting materials can also carry through the synthesis.

  • Solution:

    • Control Temperature: Run the reaction at the lowest effective temperature.

    • Purification: The most effective method for removing color and minor impurities is recrystallization. A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, should be used to obtain a pure, crystalline solid.[5] Column chromatography on silica gel can also be employed if recrystallization is ineffective.[5]

Q6: I see multiple spots on my TLC plate after the reaction. What could they be?

Besides your desired product, other spots could represent:

  • Unreacted Starting Material: A spot corresponding to Methyl 3-amino-4-methylbenzoate indicates an incomplete reaction.

  • Acetic Anhydride/Acetic Acid: These are highly polar and may streak or remain near the baseline.

  • Di-acetylated Product: A less polar spot (higher Rf) than your product could indicate the formation of the di-acetylated amine. This is less common for aromatic amines.[]

  • Hydrolyzed Product: A more polar spot (lower Rf) could be 3-acetamido-4-methylbenzoic acid, resulting from the hydrolysis of the methyl ester.

Part 3: Experimental Protocol

Catalytic Synthesis of Methyl 3-acetamido-4-methylbenzoate using a Lewis Acid Catalyst

This protocol describes a general method for the N-acetylation of Methyl 3-amino-4-methylbenzoate using acetic anhydride with a catalytic amount of magnesium sulfate.

Materials:

  • Methyl 3-amino-4-methylbenzoate (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄) (0.2 eq)

  • Ethyl Acetate (anhydrous)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) for drying

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) in anhydrous ethyl acetate.

  • Catalyst Addition: Add anhydrous magnesium sulfate (0.2 eq) to the solution.

  • Reagent Addition: With stirring, add acetic anhydride (1.1 eq) dropwise to the mixture at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature or warm gently to 40-50°C. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The reaction is complete when the starting amine spot is no longer visible.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add saturated aqueous NaHCO₃ solution to quench excess acetic anhydride and neutralize the acetic acid byproduct. Continue adding until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield Methyl 3-acetamido-4-methylbenzoate as a white to off-white solid.

References

  • Maqunga, N. P., Ndolomingo, M. J., Bingwa, N., & Meijboom, R. (2015). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. New Journal of Chemistry, 40(2), 1367-1374. DOI:10.1039/D5NJ02857D.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Chaudhary, A., & Kumar, A. (2022). An eco-friendly and simple route to synthesis of acetanilide from aniline. International Journal of Trend in Scientific Research and Development, 6(2), 132-135.
  • Perez, H., et al. (2012).
  • Maqunga, N. P., Ndolomingo, M. J., Bingwa, N., & Meijboom, R. (2015). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts.
  • BOC Sciences. (2024, March 29).
  • ChemicalBook. (n.d.).
  • LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts.
  • BenchChem. (2025, December). Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. BenchChem.
  • Rakse, M., Karthikeyan, C., Deora, G. S., Moorthy, N. S. H. N., Rathore, V., Rawat, A. K., ... & Trivedi, P. (2014). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. European Journal of Medicinal Chemistry, 71, 24-35.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)
  • Guidechem. (2024, August 15).
  • PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate.
  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses.
  • MDPI. (2023, May 22).
  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Chemistry Steps.
  • Master Organic Chemistry. (2018, February 28).

Sources

Optimization

Technical Support Center: Crystallization Optimization for Methyl 3-acetamido-4-methylbenzoate

Introduction Methyl 3-acetamido-4-methylbenzoate (M3A4MB) is a critical intermediate in the synthesis of leukotriene receptor antagonists like Zafirlukast .[1][2][3] Unlike its precursor (methyl 3-amino-4-methylbenzoate)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-acetamido-4-methylbenzoate (M3A4MB) is a critical intermediate in the synthesis of leukotriene receptor antagonists like Zafirlukast .[1][2][3] Unlike its precursor (methyl 3-amino-4-methylbenzoate), the presence of the acetamido moiety introduces strong hydrogen bond donor/acceptor sites, significantly altering its solubility profile and increasing the propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3]

This guide moves beyond basic recipes to provide a mechanistic understanding of how to control the crystallization of M3A4MB to ensure high purity (>99.5% HPLC) and consistent particle size distribution.

Module 1: Solubility Mapping & Solvent Selection

The Challenge: The "Amide Effect"

The acetamido group increases the melting point and polarity compared to the amino-ester precursor.[1][3] Solvents that worked for the precursor (e.g., pure Toluene) often result in low yields or oiling out for M3A4MB due to the molecule's increased affinity for polar interactions.[3]

Recommended Solvent Systems
Solvent SystemRoleRatio (v/v)Mechanism of ActionBest For
Methanol / Water Solvent / Anti-solvent70:30 to 50:50Hydrophobic Effect: Water forces the hydrophobic aromatic core to aggregate, while Methanol keeps the amide in solution initially.[1][2][3]Yield & Sustainability. (Green chemistry preferred).[2]
Ethyl Acetate / n-Heptane Solvent / Anti-solvent1:2 to 1:4Polarity Differential: EtOAc solvates the ester/amide; Heptane reduces the dielectric constant, forcing precipitation.[1][2][3]Impurity Rejection. Best for removing non-polar synthesis byproducts.[2][3]
Isopropyl Alcohol (IPA) Single SolventN/ATemperature Dependent Solubility: High solubility at reflux, low at 0°C.Polymorph Control. Slower growth often yields stable forms.[2]
Decision Logic for Solvent Selection

SolventSelection cluster_legend Legend Start Start: Define Critical Quality Attribute (CQA) Impurity Is the primary impurity polar (e.g., unreacted acid)? Start->Impurity Yield Is Yield the primary driver? Impurity->Yield No EtOAc Select Ethyl Acetate / Heptane (Rejects polar impurities) Impurity->EtOAc Yes MeOH Select Methanol / Water (High Yield, Aggressive) Yield->MeOH Yes IPA Select Isopropyl Alcohol (Balanced Approach) Yield->IPA No Decision Decision Point Outcome Recommended System

Figure 1: Decision tree for selecting the optimal binary solvent system based on impurity profile and yield requirements.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Phenomenon

Users frequently report M3A4MB separating as a milky oil rather than crystals.[1][2][3] This occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or the solution enters a region where the liquid-liquid spinodal curve lies above the solubility curve.[1][3]

Root Cause & Solution Protocol

Q: Why does my solution turn cloudy/milky at 50°C instead of crystallizing? A: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary.[1][2][3] The supersaturation is too high.[1][3]

Corrective Workflow:

  • Re-dissolve: Heat the mixture back to reflux until clear.

  • Adjust Concentration: Dilute the solution by 10-15% with the good solvent (e.g., Methanol or EtOAc).

  • Seed Point Optimization:

    • Cool to 5°C above the temperature where oiling occurred previously.[1][3]

    • Add 0.5 wt% seed crystals of pure M3A4MB.

    • Hold temperature for 30-60 minutes to allow seed growth surface area to increase.[1][2]

  • Slow Cooling: Ramp down at 0.2°C/min. The presence of crystal surface area allows the solute to deposit onto the lattice rather than phase-separating into oil droplets.[1][3]

OilingOutFix Obs Observation: Milky Emulsion (Oil) Heat Heat to Clear Point (Re-dissolve) Obs->Heat Dilute Dilute 10% (Shift Phase Diagram) Heat->Dilute Seed Add Seeds @ T > T_oil (Bypass Nucleation Barrier) Dilute->Seed Cool Slow Cool (Growth Dominated) Seed->Cool

Figure 2: Remediation workflow for Liquid-Liquid Phase Separation (Oiling Out).[1][2][3]

Module 3: Polymorph & Crystal Habit Control

Needles vs. Blocks

M3A4MB often crystallizes as fine needles in rapid cooling scenarios (kinetic control), which causes filtration issues (clogging) and poor flowability.

Q: How do I convert fluffy needles into filterable blocks? A: You must shift from kinetic control to thermodynamic control.[2][3]

  • Solvent Choice: Switch from Methanol/Water to Isopropyl Alcohol (IPA) or Toluene/EtOAc .[2][3] High-viscosity solvents or those with strong H-bonding (like water) often promote needle growth along the fast-growing axis.[1][2][3]

  • Temperature Cycling (Ostwald Ripening):

    • After the slurry forms, cycle the temperature between 40°C and 20°C three times.

    • Mechanism:[2][3][4][5][6][7][8][9] Small needles (high surface energy) dissolve at 40°C; the solute redeposits onto larger particles (low surface energy) at 20°C, increasing the aspect ratio toward blocks.[3]

Module 4: Process Scale-Up FAQs

Q: Can I use crude M3A4MB directly for the Zafirlukast coupling step? A: No. The acetamido impurity profile affects the stoichiometry of the subsequent coupling reaction.[1][3] We recommend a purity spec of >98.5% by HPLC.[2][3] If the crude is <95%, perform a "slurry wash" in cold Methanol (0°C) rather than a full recrystallization to save time, provided the impurities are highly soluble.[3]

Q: My yield is only 60%. How do I improve it? A:

  • Check Mother Liquor: HPLC the filtrate. If product is present, your anti-solvent ratio is too low.[3]

  • Water Ratio: In MeOH/Water, push the water content to 50% at the end of the cooling ramp (not at the beginning). Add the final 20% of water only after the batch has cooled to <20°C.[1][3]

References

  • Synthesis of Zafirlukast Intermediates: Paladugu, S., et al. "Synthesis of Asthma Drug Zafirlukast (Accolate)..."[3] ACS Omega. (2018).[2][5] Describes the synthesis and purification of indole and benzoate intermediates. [2]

  • Solubility of Benzoate Derivatives: "Solubility of 4-Methylbenzoic Acid in Binary Solvents." ResearchGate.[2][3] Provides solubility modeling for methyl-benzoate derivatives in alcohol systems.

  • Crystallization of Acetamido Compounds: "Control of Polymorphism and Crystal Habit in Acetanilide Derivatives." Chemical Engineering Science. General principles for amide crystallization and oiling out.

  • Process Chemistry of Zafirlukast: "Preparation of 3-methoxy-4-[(5-nitro-1H-indol-3-yl)methyl]benzoic acid derivatives." Google Patents (CN101104601B).[2] Details the industrial handling of benzoate intermediates.

Sources

Reference Data & Comparative Studies

Validation

Comparative Study of Catalytic Systems for the Synthesis of Methyl 3-acetamido-4-methylbenzoate

Executive Summary Methyl 3-acetamido-4-methylbenzoate is a critical pharmaceutical intermediate, most notably serving as a key building block in the synthesis of Zafirlukast (Accolate) , a leukotriene receptor antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-acetamido-4-methylbenzoate is a critical pharmaceutical intermediate, most notably serving as a key building block in the synthesis of Zafirlukast (Accolate) , a leukotriene receptor antagonist used for the treatment of asthma. The synthesis of this molecule hinges on the efficient functionalization of the 3-amino-4-methylbenzoic acid core.[1]

This guide provides a technical comparison of catalytic strategies for the primary synthetic bottleneck: the esterification of 3-amino-4-methylbenzoic acid , followed by chemoselective N-acetylation. We evaluate three distinct catalytic paradigms—Homogeneous Mineral Acid (H₂SO₄) , In-Situ Activation (SOCl₂) , and Heterogeneous Solid Acid (Amberlyst/Zeolites) —to provide researchers with data-driven insights for process selection.

Synthetic Pathway & Challenges

The synthesis typically proceeds via a two-step sequence to avoid chemoselectivity issues (e.g., hydrolysis of the amide bond if acetylation were performed prior to acid-catalyzed esterification).

Core Reaction Scheme
  • Step 1 (Esterification): 3-amino-4-methylbenzoic acid

    
     Methyl 3-amino-4-methylbenzoate.[2]
    
  • Step 2 (Acetylation): Methyl 3-amino-4-methylbenzoate

    
     Methyl 3-acetamido-4-methylbenzoate.
    

ReactionScheme Start 3-amino-4-methylbenzoic acid Inter Methyl 3-amino-4-methylbenzoate (Key Intermediate) Start->Inter Step 1: Esterification (Catalyst Critical) Product Methyl 3-acetamido-4-methylbenzoate (Target) Inter->Product Step 2: Acetylation (Ac2O / Base)

Figure 1: Sequential synthesis pathway prioritizing the esterification step to protect the carboxyl group before amide formation.

Comparative Analysis of Catalytic Systems

The choice of catalyst for Step 1 (Esterification) dictates the yield, purity profile, and environmental footprint of the entire process.

Method A: Homogeneous Acid Catalysis (H₂SO₄)

The Classical Fischer Esterification

  • Mechanism: Protonation of the carbonyl oxygen makes the carboxylic carbon electrophilic, facilitating nucleophilic attack by methanol.

  • Pros: Low cost; well-understood kinetics; reagents are ubiquitous.

  • Cons: Reversible equilibrium limits yield (requires excess MeOH); corrosive; generates significant salt waste during neutralization (workup).

  • Performance: Typical yields of 65–85% .

Method B: In-Situ Activation (Thionyl Chloride - SOCl₂)

The Industrial Standard

  • Mechanism: Converts the carboxylic acid into a highly reactive acid chloride in situ, which then reacts rapidly with methanol. Technically a reagent, but acts catalytically in activating the carboxyl group relative to the alcohol.

  • Pros: Irreversible reaction drives conversion to completion; very high yields (>95%); rapid reaction times.

  • Cons: Evolves toxic HCl and SO₂ gases (requires scrubbing); highly exothermic; sensitive to moisture.

  • Performance: Typical yields of 95–97% .

Method C: Heterogeneous Solid Acid (Amberlyst-15 / Sulfated Zirconia)

The Green Chemistry Alternative

  • Mechanism: Surface-bound sulfonic acid groups (in resins) or Lewis acid sites (in oxides) facilitate esterification.

  • Pros: Catalyst is easily removed by filtration (simplified workup); reusable; non-corrosive to reactor walls; reduced waste stream.

  • Cons: Slower kinetics compared to SOCl₂; may require water removal (Dean-Stark or molecular sieves) to push equilibrium.

  • Performance: Typical yields of 75–90% (time-dependent).

Performance Metrics Summary

FeatureMethod A: H₂SO₄ Method B: SOCl₂ Method C: Solid Acid
Reaction Type Equilibrium (Reversible)Irreversible (Kinetic)Equilibrium (Reversible)
Yield 65 - 85%95 - 97% 75 - 90%
Reaction Time 4 - 8 Hours1 - 4 Hours6 - 12 Hours
Temperature Reflux (65°C)0°C

Reflux
Reflux (65°C +)
Workup Neutralization (High Salt)Evaporation (Gas evolution)Filtration (Simple)
Green Score Low (Corrosive/Waste)Low (Toxic Gas)High (Reusable)

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis via Thionyl Chloride (Method B)

Recommended for small-scale synthesis or when maximizing yield is the priority.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a drying tube (CaCl₂).

  • Charge: Add 3-amino-4-methylbenzoic acid (10.0 g, 66 mmol) and anhydrous Methanol (100 mL) .

  • Activation: Cool the suspension to 0°C in an ice bath.

  • Addition: Dropwise add Thionyl Chloride (SOCl₂, 5.3 mL, 73 mmol) over 30 minutes. Caution: Exothermic reaction with gas evolution.

  • Reflux: Remove ice bath and heat to reflux (65°C) for 4 hours. The solution should become clear.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove MeOH and excess SOCl₂.

    • Resuspend the residue in EtOAc (100 mL).

    • Wash with saturated NaHCO₃ (2 x 50 mL) to neutralize traces of acid.

    • Dry over MgSO₄, filter, and evaporate to yield Methyl 3-amino-4-methylbenzoate as a beige solid (Yield ~97%).[2]

  • Acetylation (Step 2): Dissolve the intermediate in DCM, add 1.1 eq Acetic Anhydride and 1.2 eq Pyridine. Stir at RT for 2 hours. Wash with water/brine.[1][3] Evaporate to obtain the final Methyl 3-acetamido-4-methylbenzoate .

Protocol 2: Green Synthesis via Amberlyst-15 (Method C)

Recommended for sustainable process development.

  • Setup: Equip a flask with a stir bar and reflux condenser.

  • Charge: Add 3-amino-4-methylbenzoic acid (10.0 g) , Methanol (150 mL) , and Amberlyst-15 resin (2.0 g, pre-washed) .

  • Reaction: Reflux vigorously for 12 hours. Optional: Use a Soxhlet extractor with molecular sieves to remove water and drive equilibrium.

  • Workup:

    • Filter the hot solution to remove the solid catalyst (Catalyst can be regenerated).

    • Concentrate the filtrate.

    • Recrystallize from MeOH/Water if necessary.

  • Acetylation: Proceed as above or use a heterogeneous acetylation catalyst (e.g., Sulfated Zirconia with Ac₂O) for a fully green route.

Process Workflow Visualization

Workflow cluster_0 Method B: SOCl2 (High Yield) cluster_1 Method C: Solid Acid (Green) StepB1 Reactants + MeOH Cool to 0°C StepB2 Add SOCl2 Dropwise (Gas Evolution) StepB1->StepB2 StepB3 Reflux 4h StepB2->StepB3 StepB4 Evaporate Solvent StepB3->StepB4 StepB5 Aq. NaHCO3 Wash (Neutralization) StepB4->StepB5 Final Crude Methyl 3-amino-4-methylbenzoate StepB5->Final StepC1 Reactants + MeOH + Solid Catalyst StepC2 Reflux 12h StepC1->StepC2 StepC3 Filtration (Recover Catalyst) StepC2->StepC3 StepC4 Evaporate Solvent StepC3->StepC4 StepC4->Final Acetylation Acetylation (Ac2O / Pyridine) Final->Acetylation Target Methyl 3-acetamido-4-methylbenzoate Acetylation->Target

Figure 2: Workflow comparison highlighting the simplified workup of the solid acid route versus the neutralization requirements of the acid chloride route.

References

  • ChemicalBook. (n.d.). Methyl 3-amino-4-methylbenzoate synthesis. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. Retrieved from

  • Organic Syntheses. (1977). Ethyl 4-Amino-3-methylbenzoate. Org. Synth. 57, 43. Retrieved from

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from

  • Google Patents. (2002). Process for the preparation of zafirlukast (WO2002046153A2). Retrieved from

Sources

Comparative

Comparison of the reactivity of Methyl 3-acetamido-4-methylbenzoate with other aniline derivatives

Executive Summary Methyl 3-acetamido-4-methylbenzoate serves as a critical "masked" aniline intermediate in the synthesis of Type II kinase inhibitors (e.g., Ponatinib, Nilotinib analogs). Unlike its free amine counterpa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-acetamido-4-methylbenzoate serves as a critical "masked" aniline intermediate in the synthesis of Type II kinase inhibitors (e.g., Ponatinib, Nilotinib analogs). Unlike its free amine counterpart (Methyl 3-amino-4-methylbenzoate), the acetamido derivative offers enhanced oxidative stability and precise regiocontrol during Electrophilic Aromatic Substitution (EAS).

This guide objectively compares its reactivity against key aniline derivatives, focusing on chemoselectivity (Amide vs. Ester hydrolysis) and regioselectivity (Ring activation vs. Side-chain functionalization).

Part 1: Structural Analysis & Electronic Effects

The reactivity of Methyl 3-acetamido-4-methylbenzoate is defined by the interplay of three functional groups on the benzene core. Understanding these electronic vectors is prerequisite to predicting reaction outcomes.

Functional GroupPositionElectronic Effect (Hammett)Influence on Reactivity
Acetamido (-NHAc) C-3Strongly Activating (Resonance donor)Directs electrophiles ortho/para. Moderates nucleophilicity compared to free amine.
Methyl Ester (-COOMe) C-1Deactivating (Inductive/Resonance withdrawer)Increases acidity of ring protons. Susceptible to nucleophilic attack (hydrolysis).
Methyl (-CH₃) C-4Weakly Activating (Inductive donor)Blocks the C-4 position. Susceptible to radical halogenation.
Electronic Vector Map

The acetamido group dominates the electronic landscape. While the ester deactivates the ring, the acetamido group activates specific positions (C-2 and C-6). However, steric hindrance at C-2 (flanked by the ester and acetamido groups) renders C-6 the primary site for electrophilic attack.

Part 2: Comparative Reactivity Profile

Electrophilic Aromatic Substitution (EAS)

Comparison Target: Methyl 3-amino-4-methylbenzoate (Free Amine) vs. Methyl 3-acetamido-4-methylbenzoate (Protected)

  • Free Amine: The free amino group (-NH₂) is a powerful activator. In nitration or halogenation conditions, it often leads to polysubstitution and is susceptible to oxidation (forming quinones or tars). The amino group is also basic; in acidic media (e.g., H₂SO₄/HNO₃), it protonates to an ammonium ion (-NH₃⁺), which is a strong meta director, completely altering regioselectivity.

  • Acetamido Derivative: The acetyl group attenuates the activating power of the nitrogen lone pair via resonance withdrawal into the carbonyl.

    • Outcome: Prevents polysubstitution.[1]

    • Regiocontrol: Remains an ortho/para director even in moderately acidic conditions.

    • Target Site: Exclusively directs to C-6 (para to the acetamido group, ortho to the ester).

Hydrolysis & Chemoselectivity

Comparison Target: Amide Bond vs. Ester Bond

A critical advantage of this scaffold is the ability to differentiate between the two carbonyl centers.

  • Alkaline Hydrolysis (Saponification): The methyl ester is significantly more electrophilic than the acetamido carbonyl.

    • Condition: LiOH or NaOH (1.0 - 2.0 eq) in THF/H₂O.

    • Result: Selective cleavage of the ester to yield 3-acetamido-4-methylbenzoic acid . The amide bond remains intact due to the resonance stabilization of the N-C=O bond (amide resonance energy ~20 kcal/mol vs. ester ~10 kcal/mol).

  • Acidic Hydrolysis: Requires harsh conditions (e.g., 6M HCl, reflux) to cleave the acetamide. This usually cleaves the ester simultaneously, yielding the amino-acid salt.

Radical Functionalization (Side-Chain)

Comparison Target: Ring Substitution vs. Benzylic Substitution

While the ring is activated for EAS, the C-4 methyl group is susceptible to radical bromination (Wohl-Ziegler reaction).

  • Reagent: N-Bromosuccinimide (NBS) with AIBN (initiator).

  • Selectivity: Radical abstraction occurs at the benzylic position. The electron-withdrawing ester at C-1 slightly deactivates the benzylic C-H bonds compared to toluene, but the reaction proceeds efficiently to form the benzyl bromide , a key intermediate for coupling reactions (e.g., in Ponatinib synthesis).

Part 3: Visualization of Reactivity Pathways

ReactivityPathways cluster_legend Reaction Types Start Methyl 3-acetamido- 4-methylbenzoate Prod_Hydrolysis 3-Acetamido-4-methylbenzoic acid (Selective Ester Cleavage) Start->Prod_Hydrolysis LiOH, THF/H2O (Saponification) Prod_Nitration Methyl 3-acetamido-4-methyl- 6-nitrobenzoate (EAS at C-6) Start->Prod_Nitration HNO3, H2SO4 (Electrophilic Subst.) Prod_Bromination Methyl 3-acetamido- 4-(bromomethyl)benzoate (Radical Substitution) Start->Prod_Bromination NBS, AIBN, CCl4 (Radical Subst.) Legend Green: Nucleophilic Acyl Substitution Red: Electrophilic Aromatic Substitution Yellow: Free Radical Substitution

Figure 1: Divergent reaction pathways demonstrating the chemoselectivity of the scaffold.[2]

Part 4: Experimental Protocols

Protocol A: Selective Hydrolysis of the Methyl Ester

Objective: To generate the benzoic acid derivative without deprotecting the amine.

  • Preparation: Dissolve Methyl 3-acetamido-4-methylbenzoate (1.0 eq, 10 mmol) in a mixture of THF:Methanol:Water (3:1:1, 50 mL).

  • Reagent Addition: Cool the solution to 0°C. Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 1.5 eq, 15 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) or HPLC. The starting material (Rf ~0.6) should disappear, and a baseline spot (acid) should appear.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Dilute the aqueous residue with water (20 mL).

    • Acidify carefully with 1M HCl to pH ~3. A white precipitate should form.

    • Filter the solid, wash with cold water, and dry under vacuum.[3][4]

  • Expected Yield: 90–95%.

  • Validation: ¹H NMR should show the loss of the methyl ester singlet (~3.9 ppm) but retention of the acetyl methyl singlet (~2.2 ppm).

Protocol B: Regioselective Nitration

Objective: Introduction of a nitro group at the C-6 position.

  • Preparation: Dissolve Methyl 3-acetamido-4-methylbenzoate (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Nitration: Add fuming HNO₃ (1.05 eq) dropwise, maintaining internal temperature <5°C. The acetamido group protects the amine from oxidation.

  • Quench: Pour onto crushed ice.

  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol.[4]

  • Note: If the free amine were used here, the reaction would yield a complex mixture of tars and meta-substituted products (due to ammonium formation).

Part 5: Comparative Data Summary

FeatureMethyl 3-acetamido-4-methylbenzoateMethyl 3-amino-4-methylbenzoateMethyl Benzoate (Unsubstituted)
Oxidative Stability High (Protected)Low (Prone to air oxidation)High
EAS Directing Group Acetamido (Strong) Amino (Very Strong)Ester (Meta directing)
Major Nitration Product C-6 (Ortho to ester) Mixture / TarsC-3 (Meta to ester)
pKa (Conjugate Acid) ~ -0.5 (Amide O-protonation)~ 4.5 (Aniline N-protonation)N/A
Drug Synthesis Role Regiocontrol scaffoldDirect coupling partnerBasic starting material

References

  • BenchChem. Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis. (2025).[3][5][6] Retrieved from

  • PubChem. Methyl 3-amino-4-methylbenzoate Compound Summary. National Library of Medicine. Retrieved from

  • Ueda, H., et al. Process for the preparation of Nilotinib.[7] (2012).[5][] Patent Literature regarding Bcr-Abl inhibitor synthesis.

  • Royal Society of Chemistry. Nitration of methyl benzoate: Teaching Notes. Retrieved from

  • Sigma-Aldrich. Methyl 4-bromo-3-methylbenzoate Product Sheet. Retrieved from

Sources

Validation

Cost-benefit analysis of different synthetic pathways for Methyl 3-acetamido-4-methylbenzoate

[1] Executive Summary Methyl 3-acetamido-4-methylbenzoate is a critical intermediate in the synthesis of leukotriene receptor antagonists (such as Zafirlukast) and various agrochemicals.[1] Its structural core—a tri-subs...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 3-acetamido-4-methylbenzoate is a critical intermediate in the synthesis of leukotriene receptor antagonists (such as Zafirlukast) and various agrochemicals.[1] Its structural core—a tri-substituted benzene ring—presents specific regiochemical challenges during synthesis.

This guide evaluates three distinct synthetic pathways based on Cost of Goods Sold (COGS) , Process Safety (E-Factor) , and Scalability .[1][2] While direct acetylation of commercially available amino-esters (Route C) offers the fastest R&D throughput, the Classical Nitration Route (Route A) remains the superior choice for kilogram-to-ton scale manufacturing due to the low cost of p-toluic acid and the high atom economy of the nitration-esterification sequence.[1]

Pathway Analysis & Cost-Benefit Matrix

Route A: The Classical Nitration Sequence

Starting Material: p-Toluic Acid (4-Methylbenzoic acid)[1]

This route leverages the synergistic directing effects of the methyl (ortho/para-director) and carboxyl (meta-director) groups to install the nitro group at the 3-position with high regioselectivity (>95%).

  • Step 1: Nitration of p-toluic acid using mixed acid (

    
    ).[1]
    
  • Step 2: Esterification (Fischer) with Methanol.[1][3]

  • Step 3: Catalytic Hydrogenation (

    
    ) or Iron Reduction.[1][2]
    
  • Step 4: Acetylation with Acetic Anhydride.[1]

Route B: The Ester-First Strategy

Starting Material: Methyl p-toluate[1]

Similar to Route A, but the starting material is esterified prior to nitration.[1] This avoids the solubility issues of p-toluic acid but introduces hydrolysis risks during the harsh nitration step.

Route C: The Convergent (Direct) Route

Starting Material: 3-Amino-4-methylbenzoic acid[1]

A low-step count route ideal for medicinal chemistry discovery phases but economically unviable for production due to the high unit cost of the functionalized starting material.

Comparative Data Matrix
MetricRoute A (Classical)Route B (Ester-First)Route C (Direct)
Overall Yield 72 - 78%65 - 70%85 - 90%
Raw Material Cost Low ($)Medium (

)
Very High (

)
Step Count 442
Safety Profile Moderate (Nitration exotherm)Moderate (Nitration exotherm)High (No nitration)
Purification Precipitation (Easy)Distillation/Cryst.[1] (Harder)Recrystallization
Scalability ExcellentGoodPoor (Cost-prohibitive)

Mechanistic Visualization

The following diagram illustrates the chemical logic and convergence of the three pathways. Note the regiochemical synergy in Route A/B.

SyntheticPathways StartA Route A Start: p-Toluic Acid NitroAcid Intermediate: 3-Nitro-4-methylbenzoic acid StartA->NitroAcid HNO3/H2SO4 (Nitration) StartB Route B Start: Methyl p-toluate NitroEster Intermediate: Methyl 3-nitro-4-methylbenzoate StartB->NitroEster HNO3/H2SO4 (Nitration) StartC Route C Start: 3-Amino-4-methylbenzoic acid AminoEster Precursor: Methyl 3-amino-4-methylbenzoate StartC->AminoEster MeOH, SOCl2 (Esterification) NitroAcid->NitroEster MeOH, H+ (Esterification) NitroEster->AminoEster H2, Pd/C (Reduction) Target TARGET: Methyl 3-acetamido-4-methylbenzoate AminoEster->Target Ac2O, TEA (Acetylation)

Figure 1: Convergent synthetic pathways highlighting the central role of the amino-ester intermediate.[1]

Detailed Experimental Protocol (Recommended Route A)

This protocol is optimized for a 100g scale batch, focusing on the critical Nitration and Reduction steps which define the process efficiency.

Step 1: Regioselective Nitration

Objective: Synthesize 3-nitro-4-methylbenzoic acid.[1]

  • Reagents: p-Toluic acid (1.0 eq),

    
     (fuming, 1.1 eq), 
    
    
    
    (conc., solvent/catalyst).[1][2]
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1][4] The -COOH is a meta-director; the -
    
    
    
    is an ortho/para-director.[1] Position 3 is ortho to methyl and meta to carboxyl, creating a "cooperative" directing effect.[2]

Protocol:

  • Charge a 1L jacketed reactor with

    
     (300 mL) and cool to 0-5°C.
    
  • Slowly add p-Toluic acid (136.1 g, 1.0 mol) over 30 minutes. Note: Exothermic adsorption.[1][2]

  • Prepare a mixed acid solution:

    
     (70 mL) in 
    
    
    
    (100 mL).
  • Add mixed acid dropwise, maintaining internal temperature

    
    .
    
  • Stir at 20°C for 3 hours. Monitor by HPLC (Target: <1% starting material).

  • Quench: Pour reaction mixture onto 1kg crushed ice/water with vigorous stirring.

  • Filter the pale yellow precipitate.[1] Wash with cold water (3 x 200 mL) until filtrate pH > 4.[1]

  • Dry in a vacuum oven at 60°C.

    • Expected Yield: 92-96%[1]

    • Purity: >98% (Isomeric purity is high due to cooperative directing effects).[1]

Step 2: Esterification & Reduction (Telescoped)

Objective: Convert nitro-acid to amino-ester.

  • Reagents: Methanol (solvent),

    
     (cat.), 10% Pd/C, Hydrogen gas.[1][2]
    

Protocol:

  • Esterification: Reflux 3-nitro-4-methylbenzoic acid (100g) in Methanol (500 mL) with

    
     (5 mL) for 8 hours.
    
  • Cool and concentrate to remove 80% of methanol. Dilute with EtOAc, wash with

    
    .[1][2] Evaporate to obtain Methyl 3-nitro-4-methylbenzoate (Solid, mp ~76°C).[1]
    
  • Hydrogenation: Dissolve the nitro-ester in Methanol (400 mL) in an autoclave.

  • Add 10% Pd/C (5 wt% loading).

  • Pressurize with

    
     (5 bar) and stir at 40°C for 4 hours. Caution: Reaction is exothermic.[1][2]
    
  • Filter catalyst (recycle).[1] Concentrate filtrate to yield Methyl 3-amino-4-methylbenzoate as an oil or low-melting solid.[1]

Step 3: Acetylation

Objective: Final conversion to Methyl 3-acetamido-4-methylbenzoate.

  • Reagents: Acetic Anhydride (1.1 eq), Triethylamine (1.1 eq), DCM or Toluene.[1][2]

Protocol:

  • Dissolve amino-ester (50g) in DCM (250 mL).

  • Add Triethylamine (33.5g). Cool to 0°C.[1][5]

  • Add Acetic Anhydride (33.7g) dropwise.

  • Stir at RT for 2 hours.

  • Wash with 1N HCl (remove amine), then Brine.

  • Crystallize from Ethyl Acetate/Hexanes.[1]

    • Final Appearance: White to off-white crystalline solid.[1]

Process Safety & Validation

Critical Control Points (CCP)
  • Nitration Temperature: Must remain <15°C during addition. Higher temperatures promote dinitration and oxidative degradation of the methyl group.

  • Hydrogenation: The intermediate nitro-ester is stable, but the reduction is highly exothermic.[1] Use a cooling loop in scale-up.[1]

  • Impurity Profile: The major impurity in Route A is 2-nitro-4-methylbenzoic acid (sterically disfavored but possible).[1] This is effectively removed during the crystallization of the nitro-acid in Step 1.

Self-Validating Analytical Check
  • 1H NMR (DMSO-d6) for Target:

    • 
       2.05 (s, 3H, Acetyl-
      
      
      
      )[1][2]
    • 
       2.30 (s, 3H, Aryl-
      
      
      
      )[1][2]
    • 
       3.85 (s, 3H, Ester-
      
      
      
      )[1][2]
    • 
       9.5 (s, 1H, NH)[1][2]
      
    • Diagnostic: The presence of the NH singlet and the shift of the aromatic proton at position 2 (adjacent to the acetamido group) confirm the correct regioisomer.

References

  • Nitration Regiochemistry

    • Olah, G. A., et al. "Nitration of Toluene and Related Compounds."[1][2] Journal of the American Chemical Society. Confirms the ortho-directing effect of methyl groups and meta-directing effect of carboxyl groups.[1]

    • [1]

  • Synthesis of Zafirlukast Intermediates

    • Paladugu, S., et al. "Synthesis of Asthma Drug Zafirlukast (Accolate)."[1][2] ACS Omega, 2018.[1][2] Discusses similar indole-ester intermediates and purification strategies.

    • [1]

  • Industrial Nitration Protocols

    • "Nitration of Methyl Benzoate."[5][6][7][8][9][10][11] Organic Syntheses, Coll.[1][2] Vol. 1, p.372.[1][2] Provides the baseline protocol for nitrating benzoate esters.

    • [1]

  • Catalytic Hydrogenation Guidelines

    • BenchChem Technical Protocols.[1][3] "Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate." Provides comparative yields for reduction steps.[1]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-acetamido-4-methylbenzoate proper disposal procedures

Executive Summary & Operational Directive Immediate Action Required: Methyl 3-acetamido-4-methylbenzoate is an organic ester-amide intermediate (often associated with pharmaceutical synthesis, e.g., Telmisartan precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Immediate Action Required: Methyl 3-acetamido-4-methylbenzoate is an organic ester-amide intermediate (often associated with pharmaceutical synthesis, e.g., Telmisartan precursors).[1] It is water-insoluble and must NEVER be disposed of via sanitary sewer systems.

Disposal Strategy:

  • Solid Waste: Collect in designated wide-mouth HDPE containers for high-temperature incineration.[1]

  • Liquid Waste (Mother Liquors): Segregate into "Non-Halogenated Organic" solvent streams.

  • Regulatory Status: While not always explicitly listed with a specific EPA "P" or "U" code, it must be managed as Hazardous Chemical Waste due to potential aquatic toxicity and organic persistence.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior.[1][2][3] This compound combines an ester and an acetamido group on a toluene ring.

Parameter Technical Specification Implication for Disposal
Chemical Name Methyl 3-acetamido-4-methylbenzoateLabeling accuracy is critical.
Structural Class Benzoic Acid Ester / AcetamideSusceptible to hydrolysis in strong acid/base; avoid mixing with corrosives.
Physical State Solid (Crystalline Powder)Dust generation risk during transfer.
Solubility Insoluble in Water ; Soluble in Methanol, DCMDrain disposal causes plumbing blockages and environmental violation.
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][4] Irrit.)Standard PPE (Nitrile gloves, Lab coat, Eye protection) is mandatory.[1]
Reactivity Stable under normal conditions. Combustible.Keep away from oxidizers (e.g., Nitric acid) in waste storage.[1]

Scientist's Note: This compound is a structural derivative of Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1).[1][5][6] In the absence of a specific SDS for the acetamido derivative, we apply the "Analogous Hazard Principle," assuming the derivative shares the irritant and toxicological properties of its precursor [1, 2].[1]

Pre-Disposal Protocol: The "Chain of Custody"

Before the waste leaves your bench, it must be stabilized.[1][7]

A. Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (minimum thickness 0.11 mm). Double-glove if handling solutions in DCM or Chloroform.[1]

  • Respiratory: Handle solids in a certified chemical fume hood. If weighing large quantities outside a hood, use an N95 particulate respirator.[1]

B. Waste Characterization (Segregation)

You must determine if your waste is Solid (pure compound/spill debris) or Liquid (dissolved in reaction solvents).

  • Do NOT Mix: Do not mix this solid with oxidizers (peroxides, permanganates) or strong acids.[1]

  • Quenching: If the material is part of a reaction mixture containing reagents like Thionyl Chloride or reactive halides, ensure the reaction is fully quenched (usually with water/bicarbonate) before placing it in the organic waste container to prevent pressure buildup.[1]

Detailed Disposal Workflow

The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Waste: Methyl 3-acetamido-4-methylbenzoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Contaminated Debris StateCheck->Solid Liquid Solution (Mother Liquor) StateCheck->Liquid ContainerS Container: Wide-Mouth HDPE Drum (Yellow/Hazardous Label) Solid->ContainerS TagS Label: 'Solid Organic Waste' Constituents: 100% Methyl 3-acetamido-4-methylbenzoate ContainerS->TagS Incineration Fate: High-Temp Incineration (Fuel Blending) TagS->Incineration SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalo ContainerL Container: Solvent Carboy (Safety Cap) Halo->ContainerL Segregate Stream A NonHalo->ContainerL Segregate Stream B ContainerL->Incineration

Figure 1: Decision tree for the segregation and disposal of Methyl 3-acetamido-4-methylbenzoate waste streams.

Step-by-Step Procedures

Scenario A: Disposal of Pure Solid (Expired or Excess Stock)

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid using a plastic spatula. Wipe the spatula with a solvent-soaked Kimwipe and add the wipe to the solid waste.[1]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Methyl 3-acetamido-4-methylbenzoate.[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Storage: Close lid tightly. Store in the Satellite Accumulation Area (SAA) until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid)

  • Identify Solvent:

    • If dissolved in Dichloromethane (DCM) : Use the "Halogenated Waste" carboy.

    • If dissolved in Methanol/Ethyl Acetate : Use the "Non-Halogenated Organic" carboy.

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy for thermal expansion.

  • Rinsing: Triple-rinse the original flask with a small amount of the primary solvent and add the rinsate to the waste carboy [3].

Emergency Contingencies (Spill Response)

In the event of a benchtop spill (approx. 1–10 grams):

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Up: Ensure you are wearing safety glasses and nitrile gloves.[3]

  • Containment:

    • Solid Spill: Do not dry sweep if dust is generated. Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a disposal bag.[1]

    • Solution Spill: Cover with an inert absorbent (vermiculite or spill pads). Do not use combustible materials like sawdust.

  • Clean Up: Wipe the surface with soap and water.[4] Place all cleanup materials into the Solid Hazardous Waste container.

Regulatory Compliance & Documentation

  • EPA Waste Codes:

    • If the waste is a pure substance, it does not have a specific P or U code.[1]

    • If mixed with flammable solvents (Methanol, Acetone), assign code D001 (Ignitable).[1]

    • If mixed with Chloroform/DCM, assign relevant codes (e.g., D022 for Chloroform) [4].[1]

  • Labeling: "Hazardous Waste" must be clearly visible. Dates must be applied only when the container is full or moved to central storage (depending on local state regulations).

References

  • PubChem. (2023). Methyl 3-amino-4-methylbenzoate (Precursor Data).[1][5] National Library of Medicine. [Link][1][8]

  • University of Wisconsin–Madison. (2024). Chapter 7: Chemical Disposal Procedures. Safety Department.[9] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes.[Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-acetamido-4-methylbenzoate

Topic: Executive Summary: The "Phantom Hazard" Protocol Methyl 3-acetamido-4-methylbenzoate is a specialized organic intermediate, structurally related to the kinase inhibitor Nilotinib (specifically as a derivative of t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: The "Phantom Hazard" Protocol

Methyl 3-acetamido-4-methylbenzoate is a specialized organic intermediate, structurally related to the kinase inhibitor Nilotinib (specifically as a derivative of the impurity Methyl 3-amino-4-methylbenzoate, CAS 18595-18-1).

Crucial Safety Context: As a research intermediate, this specific acetamido-derivative likely lacks a dedicated, legally mandated Safety Data Sheet (SDS) from major registries. Therefore, standard laboratory safety protocols are insufficient. You must adopt a "Precautionary Analogous" approach , deriving safety constraints from its highly reactive precursor (the amine) and the general toxicology of acetanilides.

Immediate Hazard Classification (Derived):

  • Physical State: Solid (Crystalline powder).

  • Primary Routes of Entry: Inhalation (Dust), Dermal absorption.

  • Predicted GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT-SE (Respiratory Irritation).

  • Sensitization Risk: High (Acetanilides are known sensitizers).

Risk Assessment & Hazard Logic

To select the correct PPE, we must deconstruct the molecule's reactivity profile.

Chemical MoietyAssociated HazardPhysiological Impact
Methyl Ester (-COOCH₃) HydrolysisCan hydrolyze on moist mucous membranes to release Methanol (toxic) and the corresponding benzoic acid (irritant).
Acetamido Group (-NHCOCH₃) SensitizationStructurally similar to acetanilide; potential for allergic dermatitis upon repeated exposure.
Toluene Scaffold LipophilicityIncreases skin permeability, facilitating systemic absorption of the compound.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Synthesis Scale (1g – 100g) . For kilogram-scale pilot plant operations, upgrade to full Tyvek suits and PAPR systems.

A. Respiratory Protection (Critical)
  • Requirement: N95 (US) / P2 (EU) minimum.

  • Rationale: As a solid intermediate, the primary risk is airborne particulates during weighing and transfer. The "acetamido" moiety can trigger respiratory sensitization.

  • Upgrade Trigger: If handling >10g of fine powder outside a fume hood, use a P100 / P3 Half-Face Respirator .

B. Hand Protection (Dermal Barrier)
  • Primary Layer: Nitrile Rubber (0.11 mm / 4 mil) .

    • Permeation Time: >480 min (Predicted based on benzoate esters).

  • Secondary Layer (Double Gloving): Required during synthesis or when dissolving in organic solvents (DCM, Ethyl Acetate).

    • Inner Glove: 4 mil Nitrile (Bright color).

    • Outer Glove: 5-8 mil Nitrile (Dark color) to visualize tears.

  • Contraindication: Do NOT use Latex (poor resistance to organic synthesis solvents).

C. Eye & Face Protection
  • Standard: Chemical Safety Goggles (Indirect Venting).

  • Why not Safety Glasses? Fine organic dust can bypass the side-shields of standard glasses. Goggles provide a sealed environment.

  • Face Shield: Required only if heating reaction mixtures to reflux.

D. Body Protection
  • Standard: 100% Cotton Lab Coat (Fire Resistant if using flammable solvents).

  • Sleeves: Tyvek sleeve covers are recommended to bridge the gap between glove and lab coat cuff.

Operational Protocol: Safe Handling Workflow

This protocol minimizes exposure during the most critical phase: Solid Transfer .

Step 1: Preparation (The "Clean Zone")
  • Activate Fume Hood: Ensure face velocity is 0.5 m/s (100 fpm) .

  • Donning Sequence: Lab Coat

    
     Inner Gloves 
    
    
    
    Respirator
    
    
    Goggles
    
    
    Outer Gloves.
  • Static Control: Place an ionizing bar or anti-static mat in the hood. Static charge can cause this powder to "jump," creating an aerosol cloud.

Step 2: Weighing & Transfer
  • Tare First: Place the receiving vessel (Round Bottom Flask) on the balance inside the hood if possible.

  • The "Closed Transfer" Technique:

    • Do not use a spatula for large amounts.

    • Use a powder funnel with a wide bore.

    • If the solid is caked, break it gently. Do not strike the container, as this aerosolizes particles.

  • Solvent Addition: Add solvent down the side of the flask to wash residual powder into the solution, minimizing dust.

Step 3: Decontamination (Doffing)
  • Outer Gloves: Remove and dispose of immediately in the hood's solid waste container.

  • Wipe Down: Clean the balance and surrounding area with a methanol-dampened wipe (solubilizes the ester).

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Visualization: Risk-Based Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the operational state of the chemical.

PPE_Selection_Workflow Start Handling Methyl 3-acetamido-4-methylbenzoate State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Solution_State Dissolved in Solvent State_Check->Solution_State Dust_Risk Is Dust Generation Likely? (Weighing, Grinding) Solid_State->Dust_Risk Solvent_Risk Check Solvent Toxicity (DCM, MeOH, EtOAc) Solution_State->Solvent_Risk PPE_Level_1 PPE LEVEL 1: Nitrile Gloves + Safety Glasses (Fume Hood Mandatory) Dust_Risk->PPE_Level_1 No (Closed Vessel) PPE_Level_2 PPE LEVEL 2: Double Nitrile + Goggles + N95/P2 (Particulate Risk) Dust_Risk->PPE_Level_2 Yes Solvent_Risk->PPE_Level_1 Low Risk PPE_Level_3 PPE LEVEL 3: Silver Shield Gloves + Face Shield (Splash/Permeation Risk) Solvent_Risk->PPE_Level_3 High Permeation (e.g., DCM)

Caption: Decision logic for upgrading PPE based on physical state and procedural risks.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don N95/P2 respirator and goggles before re-entering.

  • Containment: Do not dry sweep. Cover the spill with a wet paper towel (dampened with water) to suppress dust, then scoop into a biohazard bag.

  • Cleaning: Wash the area with 70% Ethanol followed by soap and water.

Disposal Protocols
  • Waste Stream: Organic Waste (Non-Halogenated, unless dissolved in DCM).

  • Labeling: Clearly label as "Contains Benzoate Ester Derivatives – Potential Irritant."

  • Destruction: Incineration is the preferred method. The ester bond is cleaved, and the aromatic ring is oxidized to CO₂.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 337778, Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]

    • Note: Used as the primary toxicological analog for the acetamido deriv
  • European Chemicals Agency (ECHA). Registration Dossier: Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1). Retrieved from [Link]

  • Source for synthesis context and intermedi
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-acetamido-4-methylbenzoate
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Methyl 3-acetamido-4-methylbenzoate
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